VH032
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29)/t18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIEZBZIUKYOG-SVFBPWRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VH032
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for VH032, a synthetic ligand targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound serves as a critical tool in chemical biology and drug discovery, primarily as an inhibitor of the VHL-HIF-1α protein-protein interaction and as a VHL-recruiting ligand for Proteolysis-Targeting Chimeras (PROTACs).
Core Mechanism of Action: Inhibition of the VHL-HIF-1α Interaction
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau protein (VHL), which is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, CRL2VHL. Upon binding to VHL, HIF-1α is polyubiquitinated and subsequently targeted for degradation by the proteasome. This process keeps HIF-1α levels low in normoxic conditions.
This compound is a small molecule designed to mimic the hydroxylated HIF-1α peptide, allowing it to bind to the substrate-binding pocket of VHL.[1][2][3] By occupying this pocket, this compound competitively inhibits the interaction between VHL and hydroxylated HIF-1α.[4] This disruption prevents the VHL-mediated ubiquitination and degradation of HIF-1α. As a result, HIF-1α stabilizes, accumulates in the cell, and translocates to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to the transcriptional activation of the hypoxic response.[4][5] This includes genes involved in angiogenesis, glucose metabolism, and cell survival.[6]
A secondary and interesting effect of this compound treatment is the upregulation of the VHL protein itself. This has been observed at the protein level and is attributed to the stabilization of the VHL protein upon ligand binding, rather than an increase in VHL mRNA levels.[7][8]
Application in PROTACs
Beyond its role as a VHL-HIF-1α interaction inhibitor, this compound is a widely utilized E3 ligase ligand in the development of PROTACs.[1][5][7] A PROTAC is a bifunctional molecule consisting of a ligand for a target protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase, such as this compound. By simultaneously binding to the POI and VHL, the PROTAC brings the target protein into close proximity with the CRL2VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its interaction with VHL from various experimental setups.
| Parameter | Value | Assay Method | Reference |
| Kd | 185 nM | Not Specified | [4][5] |
| IC50 | 77.8 nM | TR-FRET | [1] |
| Ki | 33.4 nM | TR-FRET | [1] |
Table 1: Binding Affinity of this compound for VHL.
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This assay quantitatively determines the binding affinity of this compound to the VHL complex.
Materials:
-
GST-VCB (Glutathione S-transferase-tagged VHL-Elongin B-Elongin C complex)
-
BODIPY FL this compound (fluorescent probe)
-
Tb-anti-GST antibody (donor fluorophore)
-
Assay Buffer: 25 mM HEPES (pH 7.4)
-
This compound and other test compounds dissolved in DMSO
Protocol:
-
Prepare a solution containing 4 nM BODIPY FL this compound, 2 nM GST-VCB, and 2 nM Tb-anti-GST in VHL TR-FRET assay buffer.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells of a microplate. A DMSO-only control is used as a negative control.
-
Add the solution from step 1 to the wells containing the test compounds.
-
Incubate the plate for 90 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The IC50 value is determined by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50.
Fluorescence Polarization (FP) Assay for VHL Binding
This is another common method to assess the binding of ligands to VHL.
Materials:
-
Purified ELOB/ELOC/VHL complex
-
BODIPY FL this compound (fluorescent probe)
-
VHL Assay Buffer (FP)
-
This compound and other test compounds
Protocol:
-
Add test compounds at various concentrations to the wells of a microplate.
-
Add the purified VHL complex to the wells.
-
Incubate for 60 minutes at room temperature with slow shaking.
-
Add the BODIPY FL this compound fluorescent probe to the wells.
-
Incubate for 30-45 minutes at room temperature with slow shaking.
-
Measure the fluorescence polarization signal using a microplate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.[9]
Co-Immunoprecipitation to Assess VHL-HIF-1α Interaction
This experiment demonstrates the ability of this compound and its analogs to disrupt the interaction between VHL and HIF-1α in a cellular context.
Materials:
-
HeLa cells or other suitable cell line
-
This compound or a related inhibitor (e.g., VH298)
-
MG132 (proteasome inhibitor, optional)
-
Cell lysis buffer
-
Antibody against HIF-1α for immunoprecipitation
-
Antibodies against VHL and HIF-1α for western blotting
-
Protein A/G beads
Protocol:
-
Treat HeLa cells with the VHL inhibitor (e.g., 100 µM VH298 for 2 hours) or DMSO as a vehicle control. A positive control for HIF-1α stabilization can be treatment with a proteasome inhibitor like MG132.
-
Lyse the cells and quantify the protein concentration in the lysates.
-
Incubate approximately 300 µg of protein lysate with an anti-HIF-1α antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against VHL and HIF-1α. A decrease in the amount of VHL co-immunoprecipitated with HIF-1α in the presence of the inhibitor indicates disruption of the interaction.[7]
Quantitative Mass Spectrometry for Proteomic Analysis
This method provides an unbiased view of the cellular protein changes induced by this compound.
Materials:
-
Cell line of interest
-
This compound, IOX2 (a PHD inhibitor), and a hypoxia chamber for comparative analysis
-
Lysis buffer, digestion enzymes (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
LC-MS/MS system
Protocol:
-
Treat cells with this compound, a PHD inhibitor (like IOX2), or expose them to hypoxic conditions (e.g., 1% O2). Use a DMSO-treated normoxic sample as a control.
-
Lyse the cells, extract proteins, and digest them into peptides.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by LC-MS/MS.
-
The relative abundance of each protein across the different conditions is determined by the reporter ion intensities in the MS/MS spectra. This allows for the identification of proteins that are up- or down-regulated specifically by VHL inhibition.[10]
Visualizations
Caption: Signaling pathway of this compound action.
Caption: this compound in PROTAC-mediated protein degradation.
Caption: Experimental workflow for TR-FRET assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
VH032 as a von Hippel-Lindau ligand
An In-depth Technical Guide on VH032 as a von Hippel-Lindau Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective small-molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It functions by competitively inhibiting the interaction between VHL and the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), a key regulator of the cellular response to hypoxia.[1][2][3][4] This property makes this compound a valuable chemical probe for studying the hypoxia signaling pathway. More significantly, this compound has become a foundational component in the development of Proteolysis-Targeting Chimeras (PROTACs).[5] As the VHL-recruiting moiety in these heterobifunctional molecules, this compound enables the hijacking of the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific disease-causing proteins.[5][6] This guide provides a comprehensive overview of this compound's biochemical properties, its structural basis of interaction with VHL, its application in PROTAC technology, and detailed experimental protocols for its characterization.
The von Hippel-Lindau E3 Ligase and Hypoxia Signaling
The VHL tumor suppressor protein is the substrate recognition component of the Cullin-2 (CUL2) RING E3 ubiquitin ligase complex (CRL2VHL).[7][8] This complex, which also includes Elongin B, Elongin C, and Rbx1, plays a critical role in cellular oxygen sensing.[9][10][11] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit. This modification creates a binding site for VHL, leading to the ubiquitination and proteasomal degradation of HIF-1α, keeping its levels low.[11][12] In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.
This compound was rationally designed to mimic the hydroxylated HIF-1α peptide, thereby disrupting the VHL:HIF-1α protein-protein interaction.[7][13] This inhibition stabilizes HIF-1α, activating the hypoxic response.[1][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. This compound, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production Of Active VHL And Analysis By SPR [peakproteins.com]
- 12. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of VH032: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VH032 is a potent and selective small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It functions by disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in the cellular response to low oxygen levels. This disruption leads to the stabilization of HIF-1α and the subsequent activation of the hypoxic response. This compound serves as a crucial chemical tool for studying hypoxia signaling pathways and is a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support its use in research and drug development.
Introduction
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing.[1] Under normoxic conditions, the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated on specific proline residues. This modification is recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, this hydroxylation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound was developed as a small molecule mimic of the hydroxylated HIF-1α peptide, designed to bind to the same pocket on the VHL protein.[2] By competitively inhibiting the VHL:HIF-1α interaction, this compound effectively stabilizes HIF-1α, thereby inducing a hypoxic response even under normal oxygen levels.[1] Its high affinity and selectivity for VHL have made it an invaluable tool for interrogating the downstream effects of HIF signaling.
Furthermore, the modular nature of this compound has been exploited in the development of PROTACs. In this technology, this compound serves as the VHL-recruiting ligand, connected via a chemical linker to a ligand that binds to a specific protein of interest. This ternary complex formation brings the target protein into proximity with the E3 ligase machinery, leading to its ubiquitination and degradation.
Mechanism of Action
This compound acts as a competitive inhibitor of the VHL:HIF-1α protein-protein interaction. The core of its mechanism lies in its ability to occupy the binding pocket on VHL that normally recognizes the hydroxylated proline residue of HIF-1α. This binding event physically blocks the association of VHL with HIF-1α, preventing its ubiquitination and subsequent degradation by the proteasome. The stabilized HIF-1α can then accumulate and activate downstream transcriptional programs.
References
The Role of VH032 in E3 Ubiquitin Ligase Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of VH032, a pivotal small molecule in the field of targeted protein degradation. We will delve into its mechanism of action in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, present key quantitative data, detail essential experimental protocols for its characterization, and visualize the associated biological pathways and workflows.
Introduction to this compound and E3 Ligase Recruitment
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1]
This compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most well-characterized and widely used E3 ligases in PROTAC development.[2][3] VHL is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^), which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1.[4][5] In its natural context, the VHL complex targets the alpha subunits of hypoxia-inducible factor (HIF) for ubiquitination and degradation under normoxic conditions.[5][6]
This compound functions by mimicking the binding of HIF-1α to VHL, thereby acting as a VHL/HIF-1α interaction inhibitor.[7] When incorporated into a PROTAC, the this compound moiety serves to "hijack" the VHL E3 ligase and recruit it to a neo-substrate—the target protein of interest.
Quantitative Data on this compound and this compound-Based PROTACs
The efficacy of this compound in recruiting VHL is underpinned by its strong and specific binding affinity. This section summarizes key quantitative metrics for this compound and representative PROTACs utilizing this VHL ligand.
| Parameter | Molecule | Value | Assay Method | Reference |
| Binding Affinity (Kd) | This compound | 185 nM | Not Specified | [8] |
| This compound | ~29 nM | Surface Plasmon Resonance (SPR) | [9] | |
| This compound | ~66 nM | Isothermal Titration Calorimetry (ITC) | [9] | |
| PROTAC Binding Affinity (Kd) | MZ1 (to VHL) | 29 nM | Surface Plasmon Resonance (SPR) | [9] |
| MZ1 (to VHL) | 66 nM | Isothermal Titration Calorimetry (ITC) | [9] | |
| PROTAC Degradation (DC50) | ARV-771 | <1 nM | Not Specified | [10] |
| PROTAC Degradation (Dmax) | Not Specified | Not Specified | Not Specified |
Note: DC50 is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax is the maximum degradation of the target protein achievable with a given PROTAC.
Signaling and Mechanistic Pathways
The recruitment of the VHL E3 ligase by a this compound-containing PROTAC initiates a cascade of events leading to the degradation of the target protein. The following diagrams illustrate the key molecular interactions and the overall mechanism.
Caption: PROTAC-mediated recruitment of VHL E3 ligase to a target protein.
Caption: Assembly of the VHL E3 ubiquitin ligase complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and this compound-based PROTACs.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex consisting of the VHL E3 ligase, the this compound-based PROTAC, and the target protein.
Materials:
-
Cells expressing the target protein of interest.
-
This compound-based PROTAC and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the target protein or an epitope tag.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies for Western blotting: anti-target protein, anti-VHL, and anti-Cul2.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the this compound-based PROTAC or negative control at the desired concentration and for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Transfer the supernatant to a new tube and add protein A/G beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the target protein and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against the target protein, VHL, and Cullin 2 to detect the components of the ternary complex.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of a target protein mediated by a this compound-based PROTAC.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex.
-
Recombinant Cullin 2/Rbx1 complex.
-
Recombinant target protein.
-
Ubiquitin.
-
This compound-based PROTAC.
-
ATP.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
SDS-PAGE gels and Western blot apparatus.
-
Antibody against the target protein or ubiquitin.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, Cul2/Rbx1 complex, target protein, ubiquitin, and the this compound-based PROTAC in the ubiquitination reaction buffer.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Perform a Western blot using an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein. Alternatively, an anti-ubiquitin antibody can be used.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein in cells following treatment with a this compound-based PROTAC.
Materials:
-
Cells expressing the target protein.
-
This compound-based PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Antibodies for Western blotting: anti-target protein and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-response of the this compound-based PROTAC for a specified time course.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Western Blotting: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against the target protein and a primary antibody for a loading control. Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the development and validation of a this compound-based PROTAC.
Caption: A generalized workflow for PROTAC development and validation.
Conclusion
This compound is a cornerstone molecule in the development of VHL-recruiting PROTACs. Its well-defined mechanism of action, strong binding affinity, and versatility have made it an invaluable tool for researchers in both academia and industry. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization and advancement of novel protein degraders. As the field of targeted protein degradation continues to evolve, a thorough understanding of the principles and methodologies outlined herein will be essential for the successful development of next-generation therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 5. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to the VH032-VHL Interaction: Core Principles for Researchers and Drug Developers
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular machinery that senses and responds to changes in oxygen levels. As the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex, VHL plays a pivotal role in the degradation of Hypoxia-Inducible Factor-alpha (HIF-α). The dysregulation of this pathway is implicated in various pathologies, most notably in cancer, making the VHL-HIF-α interaction a compelling target for therapeutic intervention. VH032 is a potent and selective small-molecule ligand of VHL that competitively binds to the HIF-α binding pocket, thereby disrupting the VHL:HIF-α interaction.[1] This property has established this compound as a valuable chemical probe for studying the hypoxic response and, more significantly, as a cornerstone for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This guide provides a comprehensive technical overview of the this compound-VHL interaction, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data on this compound-VHL Interaction
The binding affinity of this compound and its derivatives to the VHL-ElonginB-ElonginC (VCB) complex has been characterized using various biophysical techniques. The following tables summarize the key quantitative data, providing a comparative view of the binding constants obtained through different experimental methodologies.
| Ligand | Method | Binding Constant (Kd/Ki) | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | 185 nM (Kd) | [1][3] |
| This compound | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |
| BODIPY FL this compound | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 3.01 nM (Kd) | [1] |
| VH298 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |
| MZ1 (this compound-based PROTAC) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 6.3 nM (Ki) | [1] |
| This compound amine | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 5.7 µM (Ki) | [1] |
| Ligand | Method | IC50 | Reference |
| VHL-SF2 (covalent ligand) | NanoBRET Target Engagement Assay | 35 µM | [4] |
| This compound | NanoBRET Target Engagement Assay | 0.5 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides an overview of the key experimental protocols used to characterize the this compound-VHL interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of this compound binding to VHL.
Methodology:
-
Immobilization:
-
A VHL-ElonginB-ElonginC (VCB) complex with a C-terminal AviTag on ElonginB is site-specifically biotinylated.
-
A streptavidin-coated sensor chip is used to capture the biotinylated VCB complex, ensuring a uniform orientation.[5]
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) are injected over the sensor chip surface.
-
The association of this compound to the immobilized VCB is monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
This is followed by an injection of running buffer to monitor the dissociation of the this compound-VCB complex.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of the this compound-VHL interaction.
Methodology:
-
Sample Preparation:
-
The VCB complex is dialyzed into the desired buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same dialysis buffer to minimize heat of dilution effects.
-
-
Titration:
-
The VCB complex is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of this compound are made into the sample cell containing the VCB complex.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured.
-
The resulting titration curve is fitted to a suitable binding model to extract the thermodynamic parameters.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions in a cellular context.
Objective: To demonstrate the interaction of this compound with VHL within a cell lysate.
Methodology:
-
Cell Lysis:
-
Cells are treated with either DMSO (vehicle control) or this compound for a specified time.
-
Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
-
An antibody targeting VHL is added to the pre-cleared lysate and incubated to allow for the formation of antibody-VHL complexes.
-
Protein A/G agarose beads are then added to capture the antibody-VHL complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against VHL to confirm its immunoprecipitation. The presence of other interacting proteins can also be assessed.
-
Visualizations
Diagrams are provided below to illustrate key signaling pathways and experimental workflows related to the this compound-VHL interaction.
Caption: VHL-HIF-1α Signaling Pathway.
Caption: General PROTAC Experimental Workflow.
Conclusion
This compound has proven to be an invaluable tool for the study of the von Hippel-Lindau E3 ligase and the cellular hypoxic response. Its well-characterized, high-affinity interaction with VHL has paved the way for its widespread adoption in the development of PROTACs, a transformative therapeutic modality. This guide has provided a consolidated resource for researchers and drug developers, summarizing the quantitative aspects of the this compound-VHL interaction, detailing key experimental protocols for its characterization, and offering visual representations of the underlying biological pathways and experimental designs. A thorough understanding of these core principles is essential for the effective application of this compound in both basic research and the advancement of novel therapeutics.
References
- 1. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Impact of VH032 on the HIF-1α Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of VH032, a potent small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Under normoxic conditions, the VHL complex targets the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation, maintaining it at low cellular levels. This compound functions by competitively binding to VHL, thereby disrupting the VHL/HIF-1α interaction. This inhibitory action leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes. This guide details the mechanism of action of this compound, presents key quantitative data, and provides comprehensive experimental protocols to study its effects on the HIF-1α pathway.
The HIF-1α Signaling Pathway and the Role of this compound
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α and subsequent activation of target genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound mimics the hypoxic response by directly interfering with the HIF-1α degradation machinery. It is a VHL ligand that binds to the same pocket as hydroxylated HIF-1α, acting as a competitive inhibitor of the VHL:HIF-1α protein-protein interaction.[1][2] This disruption prevents the ubiquitination and subsequent degradation of HIF-1α, causing its accumulation and the activation of the hypoxic signaling pathway even in the presence of normal oxygen levels.[2]
Quantitative Data for this compound
The following table summarizes the key quantitative metrics for this compound, providing insights into its binding affinity and cellular activity.
| Parameter | Value | Method | Reference |
| Kd for VHL | 185 nM | Not Specified | [1] |
| IC50 for U87MG cells | 59.2 µM | CCK-8 Assay | [3] |
| IC50 for U251 cells | 85.07 µM | CCK-8 Assay | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on the HIF-1α pathway.
Western Blot for HIF-1α Stabilization
This protocol is designed to qualitatively and quantitatively assess the stabilization of HIF-1α in cells treated with this compound.
-
Cell line (e.g., HeLa, U87MG, U251)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to a loading control (e.g., β-actin or tubulin).
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of VHL-HIF-1α Interaction
This protocol is used to show that this compound disrupts the interaction between VHL and HIF-1α.
-
Cell line expressing both VHL and HIF-1α
-
This compound
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-HIF-1α and anti-VHL)
-
HRP-conjugated secondary antibodies
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-VHL antibody to the pre-cleared lysates and incubate overnight at 4°C. Then, add fresh protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing with antibodies against HIF-1α and VHL. A decrease in the amount of co-immunoprecipitated HIF-1α in the this compound-treated samples compared to the control indicates disruption of the VHL-HIF-1α interaction.
HIF-1α Reporter Assay
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (e.g., luciferase) under the control of a hypoxia-responsive element (HRE).
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
VH032 as a chemical probe for VHL
An In-depth Technical Guide to VH032 as a Chemical Probe for Von Hippel-Lindau (VHL) Protein
Introduction
The Von Hippel-Lindau (VHL) protein is a crucial component of a multi-subunit E3 ubiquitin ligase complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2][3][4] This complex, often referred to as VCB (VHL-ElonginC-ElonginB), plays a pivotal role as a tumor suppressor, primarily through its function in the cellular oxygen sensing pathway.[5][6][7][8] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunits of Hypoxia-Inducible Factors (HIF-α) after they are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1][3][9] This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxia-responsive genes.[1][3][8]
This compound is a potent, synthetic, small-molecule ligand designed to mimic the hydroxylated HIF-1α peptide, thereby competitively inhibiting the VHL:HIF-1α protein-protein interaction.[10][11][12][13] Its high affinity and selectivity make it an invaluable chemical probe for studying the biology of the VHL-HIF pathway. Furthermore, the this compound scaffold is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs), where it serves to recruit the VHL E3 ligase to a target protein destined for degradation.[10][11][14][15] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, experimental protocols, and applications.
Mechanism of Action
This compound functions as a direct competitive inhibitor of the VHL:HIF-1α interaction. By occupying the binding pocket on VHL that normally recognizes hydroxylated HIF-1α, this compound prevents the recruitment of HIF-1α to the E3 ligase complex.[11][13] This disruption blocks the poly-ubiquitination of HIF-1α, leading to its stabilization and accumulation within the cell, even under normoxic conditions.[1] The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) on DNA to activate the transcription of downstream target genes such as VEGF, CA9, and GLUT1.[1][2][16] This chemically induced hypoxic response allows researchers to dissect the downstream consequences of HIF signaling. Interestingly, studies have also shown that VHL inhibitor binding can lead to an increase in the intracellular levels of the VHL protein itself through a protein stabilization mechanism, not by altering transcript levels.[8][9][17]
Quantitative Data Presentation
The binding affinity of this compound for the VHL complex has been characterized by multiple biophysical methods. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used to determine inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
Table 1: Biochemical Activity of this compound and Related VHL Ligands
| Compound | Assay Type | IC₅₀ | Kᵢ | Reference |
|---|---|---|---|---|
| This compound | TR-FRET | 77.8 nM | 33.4 nM | [5][6] |
| FP | 352.2 nM | 142.1 nM | [5][6] | |
| VH298 | TR-FRET | 44.0 nM | 18.9 nM | [5][6] |
| FP | 288.2 nM | 110.4 nM | [5][6] | |
| MZ1 (PROTAC) | TR-FRET | 14.7 nM | 6.3 nM | [5][6] |
| | FP | 226.2 nM | 79.7 nM |[5][6] |
Note: MZ1 is a PROTAC that contains the this compound moiety for VHL recruitment. The increased potency in biochemical assays can be attributed to the other components of the molecule.
In addition to biochemical assays, the dissociation constant (Kd) provides a direct measure of binding affinity.
Table 2: Dissociation Constants (Kd) for VHL Ligands
| Compound | Method | Kd | Reference |
|---|---|---|---|
| This compound | (Not specified) | 185 nM | [11][13] |
| BODIPY FL this compound | TR-FRET | 3.01 nM |[6][7] |
Note: BODIPY FL this compound is a fluorescent probe derived from this compound, designed for high-affinity binding in assays.[6][7][18]
Experimental Protocols
TR-FRET VHL Binding Assay
This assay quantitatively measures the binding of ligands to the VHL complex through competitive displacement of a fluorescent probe.
Principle: The assay utilizes a GST-tagged VCB complex (GST-VHL-ElonginC-ElonginB), a Terbium (Tb)-labeled anti-GST antibody (FRET donor), and a fluorescently labeled VHL ligand like BODIPY FL this compound (FRET acceptor).[4][5][6] When the fluorescent probe binds to the VCB complex, the Tb donor and the BODIPY acceptor are brought into close proximity, resulting in a high FRET signal. A competing compound like this compound will displace the probe, decrease the FRET signal in a dose-dependent manner, allowing for the calculation of IC₅₀ and Kᵢ values.[4]
Materials:
-
GST-VCB protein complex
-
Terbium-labeled anti-GST antibody
-
BODIPY FL this compound fluorescent probe
-
Test compounds (e.g., this compound) in DMSO
-
Low-volume 384-well black assay plates
General Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense the compounds into the 384-well assay plates using an acoustic liquid handler for precision.[5][6]
-
Reagent Preparation: Prepare a mixture of GST-VCB and Tb-anti-GST antibody in assay buffer. Prepare a separate solution of BODIPY FL this compound in assay buffer.
-
Assay Reaction: a. Dispense the GST-VCB/Tb-anti-GST mixture into the wells containing the test compounds. b. Incubate for a defined period (e.g., 30 minutes).[19][20] c. Dispense the BODIPY FL this compound probe solution into all wells.
-
Incubation: Incubate the plates in the dark at room temperature for a set duration (e.g., 90-180 minutes) to allow the binding reaction to reach equilibrium.[5][6][19][20]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Typically, this involves excitation around 340 nm and measuring emission at two wavelengths, for instance, 620 nm (donor) and 665 nm (acceptor).[4]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. This compound suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 11. labshake.com [labshake.com]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound [myskinrecipes.com]
- 16. researchgate.net [researchgate.net]
- 17. core.ac.uk [core.ac.uk]
- 18. Small molecule BODIPY FL this compound probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of VH032-Based PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A key component in many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. VH032, a potent and selective ligand for the Von Hippel-Lindau (VHL) E3 ligase, has become a cornerstone in the design of numerous PROTACs with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of this compound-based PROTACs, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and a visual representation of the key signaling pathways involved.
Mechanism of Action
This compound-based PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a linker, and the this compound moiety that binds to the VHL E3 ligase.[2] The fundamental mechanism of action involves the PROTAC acting as a molecular bridge to induce the formation of a ternary complex between the POI and the VHL E3 ligase complex (Figure 1). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[3][4]
Quantitative Data on this compound-Based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of the protein degraded at saturating PROTAC concentrations. Binding affinities (Kd) to both the target protein and the E3 ligase are also crucial for understanding the formation of the ternary complex.
Table 1: Performance of this compound-Based PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd to BRD4, nM) | Binding Affinity (Kd to VHL, nM) | Reference |
| MZ1 | BRD4 | H661 | 8 | >95 | 13-60 | 66 | [5] |
| MZ1 | BRD4 | H838 | 23 | >95 | 13-60 | 66 | [5] |
| ARV-771 | BRD2/3/4 | - | - | - | - | - | [6] |
| AT1 | BRD2/3/4 | - | - | - | - | - | [6] |
Table 2: Performance of this compound-Based PROTACs Targeting the Androgen Receptor (AR)
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARD-266 | AR | LNCaP, VCaP, 22Rv1 | 0.2-1 | >95 | [7] |
| ARD-69 | AR | LNCaP | 0.86 | ~100 | [7] |
| ARD-69 | AR | VCaP | 0.76 | ~100 | [7] |
| ARD-69 | AR | 22Rv1 | 10.4 | ~100 | [7] |
| PSMA-ARD-203 | AR | VCaP | 21.86 | - | [8] |
| PSMA-ARD-203 | AR | LNCaP | 44.38 | - | [8] |
| PSMA-ARD-203 | AR | 22Rv1 | 50.19 | - | [8] |
Experimental Protocols
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of the this compound-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.[9][10]
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant target protein (e.g., with a GST tag)
-
Purified recombinant VHL E3 ligase complex (e.g., with a FLAG tag)
-
This compound-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-GST)
-
AlphaLISA streptavidin donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein, tagged E3 ligase, and biotinylated antibody in assay buffer.
-
Reaction Setup: In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations. Incubate to allow complex formation.
-
Antibody Addition: Add the biotinylated antibody and incubate.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate in the dark.
-
Donor Bead Addition: Add the streptavidin donor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaLISA-compatible microplate reader.
-
Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the characteristic "hook effect".
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound-based PROTAC
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the this compound-based PROTAC for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Therapeutic Rationale
BRD4 Degradation in Cancer
Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including c-MYC.[11] Overexpression of BRD4 is implicated in various cancers. This compound-based PROTACs that target BRD4, such as MZ1, lead to its degradation, resulting in the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation and survival.[12]
Androgen Receptor Degradation in Prostate Cancer
The androgen receptor (AR) is a key driver of prostate cancer progression.[13][14] Therapies that block AR signaling are a mainstay of treatment, but resistance often develops through mechanisms such as AR mutations or overexpression. This compound-based PROTACs targeting AR, like ARD-266, offer a novel strategy to overcome this resistance by inducing the degradation of the AR protein, thereby blocking downstream signaling pathways that promote tumor growth.[7][15]
Conclusion
This compound-based PROTACs represent a powerful and versatile platform for the targeted degradation of a wide range of disease-relevant proteins. The robust recruitment of the VHL E3 ligase by the this compound moiety, combined with high-affinity ligands for target proteins, has led to the development of highly potent and selective degraders. The data and protocols presented in this guide highlight the significant therapeutic potential of this class of molecules and provide a framework for their continued development and evaluation. As our understanding of the intricacies of PROTAC design and the cellular mechanisms governing targeted protein degradation continues to grow, this compound-based PROTACs are poised to make a significant impact on the future of medicine.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protein degredation - Protein and Proteomics [protocol-online.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
Methodological & Application
Application Notes and Protocols for VH032 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the interaction between VHL and the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[1][2] Under normal oxygen conditions (normoxia), VHL targets HIF-1α for proteasomal degradation. By binding to VHL, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, thereby activating the hypoxic signaling pathway.[1][2][3] this compound is a valuable tool for studying the cellular response to hypoxia and is also widely used as a VHL-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][4]
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects, including HIF-1α stabilization, downstream gene and protein expression, and cellular phenotypes such as viability, migration, and invasion.
Mechanism of Action: The VHL/HIF-1α Axis
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, which polyubiquitinates HIF-1α, targeting it for degradation by the proteasome. In hypoxic conditions, PHDs are inactive, leading to HIF-1α stabilization. This compound mimics the hypoxic state by binding to VHL and preventing its interaction with hydroxylated HIF-1α, thus leading to its accumulation and the subsequent transcription of hypoxia-responsive genes.[1][2][3][5]
Caption: Mechanism of this compound action on the VHL/HIF-1α signaling pathway.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Kd) | 185 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 (VHL binding) | 352.2 nM | Time-Resolved FRET Assay | [6] |
| HIF Activity | ~150 µM for 3-fold increase | HRE-luciferase reporter in U2OS cells | [2][7] |
| HIF-1α Stabilization | Detectable at 10-100 µM | Western Blot in HeLa and HFF cells | [5] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Concentration | Treatment Time | Observed Effect | Reference |
| U2OS | HIF-1α Target Gene Upregulation | 150 µM | 16 h | Upregulation of CA9 and GLUT1 mRNA | [7] |
| HeLa | HIF-1α Target Gene Upregulation | >150 µM | 16 h | Upregulation of CA9 and GLUT1 mRNA | [7] |
| HFF | HIF-1α Target Gene Upregulation | >150 µM | 24 h | Upregulation of CA9 and GLUT1 mRNA | [7] |
| U87MG (Glioma) | Anti-proliferation | 59.2 µM | 24 h | Inhibition of cell viability, migration, and invasion | [1] |
| U251 (Glioma) | Anti-proliferation | 85.07 µM | 24 h | Inhibition of cell viability, migration, and invasion | [1] |
| Various | Cytotoxicity | Up to 150-500 µM | Not specified | No significant effect on cell viability | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock, dissolve 4.73 mg of this compound (M.W. 473.55 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability Assay (CCK-8 or MTT)
This protocol is to assess the effect of this compound on cell proliferation and cytotoxicity.
Caption: Workflow for a typical cell viability assay.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of 5 mg/mL MTT solution and incubate for 4 hours, then solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for HIF-1α Stabilization
This protocol is to detect the accumulation of HIF-1α protein following this compound treatment.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or α-tubulin)
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 10-250 µM) or vehicle control for the specified time (e.g., 2, 6, 16, or 24 hours).[3][5]
-
Important: HIF-1α is rapidly degraded. Work quickly and on ice. Wash cells once with ice-cold PBS and immediately lyse the cells by adding 100-200 µL of ice-cold RIPA buffer.[8][9][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For enhanced detection, nuclear extraction is recommended as stabilized HIF-1α translocates to the nucleus.[8][9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE (7.5% acrylamide gel is recommended for HIF-1α) and transfer to a PVDF membrane.[8][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
qRT-PCR for HIF-1α Target Gene Expression
This protocol is to quantify the change in mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1, CA9).
Materials:
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Seed and treat cells with this compound as described for the Western blot protocol (Step 1 & 2). Treatment times of 6-24 hours are common.[7]
-
Wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.
A. Wound Healing (Scratch) Assay for Migration:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[1]
-
Measure the width of the scratch to quantify cell migration into the empty space.
B. Transwell Assay for Migration and Invasion:
-
For invasion assays, coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Seed serum-starved cells in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane.
-
Count the stained cells under a microscope to quantify migration or invasion.
Extended Signaling Pathways
While the primary effect of this compound is the stabilization of HIF-1α, it is important to consider the broader context of VHL signaling. VHL has HIF-independent functions and interacts with other proteins involved in pathways such as NF-κB and AKT signaling.[1] Prolonged treatment with VHL inhibitors can also lead to a feedback mechanism involving the upregulation of VHL protein itself.[3]
Caption: Downstream effects of this compound-induced HIF-1α stabilization.
References
- 1. mdpi.com [mdpi.com]
- 2. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for VH032-Based PROTACs in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of VH032-containing Proteolysis Targeting Chimeras (PROTACs) for various in vitro assays. This compound is a widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the design of effective PROTACs.[1][2][3] The optimal concentration of a this compound-based PROTAC is not a single value but rather a range that is highly dependent on the specific PROTAC molecule, the target protein, the cell line used, and the assay being performed.
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] A key characteristic of PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of unproductive binary complexes.[6] Therefore, a thorough dose-response characterization across a wide range of concentrations is essential.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a this compound-based PROTAC induces the degradation of a target protein.
Caption: Mechanism of this compound-based PROTAC-mediated protein degradation.
Quantitative Data Summary
The effective concentrations of this compound-based PROTACs can vary significantly. The table below summarizes reported concentration ranges for different assays from published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
| PROTAC | Target | Assay Type | Cell Line | Effective Concentration Range | Reference |
| ER-targeting PROTAC | Estrogen Receptor | Western Blot (Degradation) | Hormone-dependent cell lines | 10 - 50 µM | [7] |
| dBET6 | BRD4 | Ternary Complex Formation (AlphaLISA) | N/A (in vitro) | ~10 - 1000 nM | [8] |
| Various PROTACs | Various | Global Proteomics (Degradation) | Various | ~10x above DC50 | [6] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols should be optimized for your specific experimental conditions.
Target Protein Degradation Assay (Western Blot)
This protocol is used to quantify the reduction in the level of a target protein following treatment with a this compound-based PROTAC.[7][9]
a. Experimental Workflow
Caption: Workflow for Western Blot analysis of protein degradation.
b. Step-by-Step Protocol
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate (e.g., 24-well plate at ~20,000 cells/well) and allow them to adhere overnight.[7]
-
PROTAC Treatment: Prepare a serial dilution of the this compound-based PROTAC in cell culture medium. A typical starting range is from 1 nM to 100 µM. Treat the cells for a predetermined time (e.g., 24-96 hours).[7] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 10-25 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.
Cell Viability Assay (e.g., MTT or MTS)
This assay assesses the effect of target protein degradation on cell viability and proliferation.
a. Step-by-Step Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound-based PROTAC for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Ternary Complex Formation Assay (AlphaLISA)
This is a proximity-based assay to detect and quantify the formation of the ternary complex (Target Protein-PROTAC-VHL).[8]
a. Step-by-Step Protocol
-
Reagent Preparation: Prepare purified recombinant target protein, VHL E3 ligase complex, and the this compound-based PROTAC in the assay buffer. One of the proteins should be tagged (e.g., GST-tag) and the other biotinylated to correspond with the AlphaLISA beads (e.g., Anti-GST Acceptor beads and Streptavidin Donor beads).
-
PROTAC Titration: Perform a serial dilution of the PROTAC across a wide concentration range in a 384-well plate.
-
Protein Addition: Add a fixed concentration of the tagged target protein and the biotinylated VHL E3 ligase to the wells containing the PROTAC dilutions.
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads and incubate. Then, add the Donor beads under subdued light and incubate again.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve indicates the formation of the ternary complex, with the peak representing the optimal concentration for complex formation. The "hook effect" is observed at higher concentrations where the signal decreases.[8]
References
- 1. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
VH032 Cell Permeability and Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the cell permeability and cellular uptake of VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase. This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the VHL E3 ligase to a target protein, leading to its degradation.[1][2] Understanding the cell permeability and uptake kinetics of this compound is paramount for the rational design and optimization of effective PROTAC-based therapeutics.
This compound functions by disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α).[1] This leads to the stabilization of HIF-1α, thereby activating the hypoxic response.[1] Studies have shown that this compound can inhibit the proliferation, migration, and invasion of glioma cells by suppressing the VHL/HIF-1α/VEGF signaling pathway.[3]
Data Presentation
The following tables present hypothetical, yet realistic, data for the cell permeability and cellular uptake of this compound. These tables are intended to serve as a template for the presentation of experimental results.
Table 1: In Vitro Permeability of this compound
| Assay Type | Test System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| PAMPA | Artificial Membrane | 8.5 ± 0.7 | N/A | High |
| Caco-2 | Caco-2 cell monolayer | A to B: 6.2 ± 0.5 | 0.8 | High |
| B to A: 5.0 ± 0.4 |
A to B: Apical to Basolateral; B to A: Basolateral to Apical. Data are presented as mean ± standard deviation (n=3).
Table 2: Cellular Uptake of this compound in U87MG Glioblastoma Cells
| Time (minutes) | Intracellular Concentration (ng/10⁶ cells) |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 6.2 |
| 60 | 110.4 ± 9.7 |
| 120 | 125.6 ± 11.3 |
Data are presented as mean ± standard deviation (n=3).
Signaling Pathway
The following diagram illustrates the VHL/HIF-1α signaling pathway and the mechanism of action of this compound. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), allowing it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This compound binds to VHL, preventing the recognition of hydroxylated HIF-1α, which results in HIF-1α stabilization, nuclear translocation, and transcription of target genes.
Experimental Protocols
The following are detailed protocols for assessing the cell permeability and cellular uptake of this compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of this compound across an artificial lipid membrane, providing an initial screen of its membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Lecithin
-
Acceptor sink buffer (PBS with a solubility enhancer if needed)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with a 1% solution of lecithin in dodecane.
-
Prepare Donor Solution: Dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor sink buffer.
-
Assemble the PAMPA Sandwich: Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA]t / [C]equilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow permeability assay to further assess monolayer integrity.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS (pH 6.5) containing this compound to the apical (upper) chamber. c. Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add this compound to the basolateral chamber and collect samples from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Cellular Uptake Study
This protocol details the measurement of this compound uptake into a relevant cell line, such as the U87MG glioblastoma cell line.
Materials:
-
U87MG cells
-
Cell culture plates (e.g., 24-well)
-
Cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed U87MG cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment: After 24 hours, remove the culture medium and treat the cells with medium containing the desired concentration of this compound (e.g., 10 µM).
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Terminate Uptake: At each time point, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake process and remove extracellular this compound.
-
Cell Lysis: Add a suitable lysis buffer to each well and incubate on ice to ensure complete cell lysis.
-
Lysate Collection: Collect the cell lysates and centrifuge to pellet cellular debris.
-
Sample Preparation for LC-MS/MS: Prepare the supernatant for LC-MS/MS analysis, which may involve protein precipitation with a solvent like acetonitrile.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the intracellular concentration of this compound.
-
Data Normalization: Normalize the intracellular concentration of this compound to the cell number or total protein content in each well.
References
Application Notes and Protocols for Linker Chemistry in VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
VH032 is a potent and widely used ligand that recruits the von Hippel-Lindau (VHL) E3 ligase, a critical component of the UPS. The linker connecting this compound to a POI ligand is not merely a spacer but plays a crucial role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. The length, composition, and attachment points of the linker are critical parameters that must be optimized to ensure productive ternary complex formation between the POI and the VHL E3 ligase complex, leading to efficient ubiquitination and subsequent degradation of the target protein.
These application notes provide a comprehensive overview of the linker chemistry for this compound-based PROTACs, including synthetic strategies, the impact of linker properties on PROTAC performance, and detailed protocols for key experimental assays.
The Role of the Linker in this compound-Based PROTACs
The linker in a this compound-based PROTAC serves several critical functions:
-
Enabling Ternary Complex Formation: The primary role of the linker is to bridge the this compound ligand and the POI ligand, allowing for the simultaneous binding of the PROTAC to both the VHL E3 ligase and the target protein. The linker's length and flexibility are crucial for achieving a stable and productive ternary complex conformation that facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.
-
Influencing Degradation Efficacy and Selectivity: The nature of the linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Linker composition, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, can affect the PROTAC's solubility, cell permeability, and binding kinetics. Furthermore, the linker can introduce new protein-protein interactions within the ternary complex, leading to enhanced selectivity for the target protein over other structurally related proteins.
-
Modulating Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC molecule, including its molecular weight, polarity, and lipophilicity. These properties, in turn, influence the PROTAC's solubility, membrane permeability, and pharmacokinetic profile.
Linker Design and Synthesis Strategies
The synthesis of this compound-based PROTACs typically involves the conjugation of a this compound-linker moiety to a POI ligand. Several chemical strategies can be employed for linker synthesis and conjugation, with the choice depending on the desired linker properties and the functional groups available on the this compound and POI ligands.
Common Linker Types
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC. They are available in various lengths, allowing for systematic optimization of the linker length.
-
Alkyl Linkers: Simple alkyl chains provide a more hydrophobic and rigid linker compared to PEG linkers. The length of the alkyl chain can be readily varied.
-
Rigid Linkers: In some cases, more rigid linkers, such as those containing cyclic structures or alkynes, can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially leading to increased potency.
Synthetic Methodologies
Three common strategies for conjugating linkers to this compound and the POI ligand are:
-
Amide Bond Formation: This is a robust and widely used method for connecting linkers that contain carboxylic acid and amine functionalities. Standard peptide coupling reagents, such as HATU or HBTU, are used to facilitate the reaction.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for connecting linker components. This "click" reaction is orthogonal to many other functional groups, allowing for the late-stage assembly of PROTACs.
-
Reductive Amination: This method forms a stable amine linkage between a linker containing an aldehyde or ketone and a primary or secondary amine on the other binding partner.
Quantitative Data on Linker Modifications
The following tables summarize the impact of linker modifications on the degradation efficacy and permeability of this compound-based PROTACs targeting various proteins.
Table 1: Effect of Linker Length and Composition on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| MZ1 | PEG | 10 | 15 | >95 |
| AT1 | PEG | 13 | 25 | >95 |
| PROTAC A | Alkyl | 8 | 50 | 90 |
| PROTAC B | Alkyl-Ether | 21 | 3 | 96 |
| PROTAC C | Alkyl-Ether | 29 | 292 | 76 |
Data compiled from various literature sources.
Table 2: Influence of Linker Type on Permeability of this compound-Based PROTACs
| PROTAC | Linker Type | Permeability (Pₑ, 10⁻⁶ cm/s) |
| Compound 15 | 1-unit PEG | 0.005 |
| Compound 17 | Alkyl | 0.002 |
| Compound 4 | Phenylacetamide (short, rigid) | 8.6 |
| Compound 6 | 3-unit PEG | 0.2 |
Data from Klein V. G., et al. ACS Med. Chem. Lett. 2020.[1]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The general mechanism of action for a this compound-based PROTAC involves the recruitment of the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
References
Application Notes and Protocols for Synthesizing VH032 Derivatives with Improved Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032 derivatives. The aim is to guide researchers in developing analogs with enhanced properties, such as improved cell permeability and binding affinity, for applications in targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound and Its Derivatives
This compound is a potent and widely used ligand for the VHL E3 ubiquitin ligase.[1] It is a crucial component in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] The efficacy of this compound-based PROTACs is highly dependent on the physicochemical properties of the this compound moiety, including its binding affinity to VHL and its ability to permeate cell membranes.[2][4]
Recent research has focused on synthesizing this compound derivatives to overcome limitations of the parent molecule, such as suboptimal membrane permeability.[2][4] Modifications to the this compound scaffold have been explored to enhance its pharmacological properties, leading to more potent and effective protein degraders.[5] These derivatives often involve substitutions at various positions of the this compound molecule to modulate its lipophilicity and interaction with the VHL binding pocket.[6]
Comparative Data of this compound Derivatives
The following table summarizes quantitative data for key this compound derivatives, providing a comparative overview of their binding affinities and permeability.
| Derivative | Modification | VHL Binding Affinity (Kd, nM) | Permeability (Pe, 10-6 cm/s) | Key Properties |
| This compound | Parent Compound | 100.8[1] | Low | Widely used VHL ligand in PROTACs.[1] |
| Me-VH032 | Chiral benzylic amine congener | Higher affinity than this compound | - | Higher affinity congener of this compound.[7][8] |
| VH298 | - | 80[1] | 10-fold higher than this compound | Potent VHL inhibitor with improved permeability.[5] |
| (3R,4S)-F-Hyp isomer | Fluoro-substituted hydroxyproline | - | Higher than this compound | Incorporation in PROTACs showed more potent degrader activity.[5] |
| 4-ethylpyridyl derivative | RHS benzylic modification | Maintained affinity of this compound | - | Targets a sub-pocket between His110 and Tyr112.[5] |
Signaling Pathway and Experimental Workflow
The development of effective this compound derivatives requires a clear understanding of the underlying biological pathway and a structured experimental workflow.
VHL-Mediated Protein Degradation Pathway
This compound and its derivatives function by recruiting the VHL E3 ubiquitin ligase to a target protein. This initiates a cascade of events leading to the degradation of the target protein via the ubiquitin-proteasome system.
Caption: VHL-mediated targeted protein degradation pathway initiated by a this compound-based PROTAC.
Experimental Workflow for Synthesis and Evaluation
A systematic workflow is essential for the efficient development and characterization of novel this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for VH032 in Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. PROTACs consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its favorable binding affinity and well-characterized interactions have made it a cornerstone in the design and development of a wide range of PROTACs targeting various proteins for degradation. This document provides detailed application notes and protocols for the use of this compound-based PROTACs in key targeted protein degradation assays.
Mechanism of Action
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. It binds to the VHL protein, a component of the CRL2^VHL^ E3 ubiquitin ligase complex.[3] This binding event disrupts the natural interaction between VHL and its substrate, hypoxia-inducible factor 1α (HIF-1α). When incorporated into a PROTAC, the this compound component brings the entire E3 ligase machinery into close proximity with the target protein bound by the other end of the PROTAC. This proximity-induced ternary complex (POI-PROTAC-VHL) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, leading to the degradation of the target protein.
Data Presentation: Quantitative Parameters of this compound-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes these parameters for notable this compound-based PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-110 | Androgen Receptor (AR) | VCaP | < 1 nM | > 90% | [1][3][4] |
| ARV-110 | Androgen Receptor (AR) | LNCaP | ~1 nM | Not Reported | [4] |
| MZ1 | BRD4 | HeLa | < 100 nM | > 90% | [5] |
| AT1 | BRD4 | Various Cancer Cells | 10-100 nM | > 90% | [5] |
| SIM1 | BRD2, BRD3, BRD4 | HEK293 | 60-400 pM | Not Reported | [6] |
| dBRD4-BD1 | BRD4 | RS4;11 | 280 nM | 77% | [5] |
Experimental Protocols
The following are detailed protocols for key assays used to characterize this compound-based PROTACs.
Experimental Workflow Overview
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound-based PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[7]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-VHL ternary complex in a homogeneous format.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged VHL complex (e.g., His-tagged VCB complex)
-
This compound-based PROTAC
-
Terbium (Tb)-labeled anti-tag antibody (donor, e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., AF488-anti-His)
-
TR-FRET assay buffer
-
384-well, low-volume assay plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the POI, VHL complex, and PROTAC in TR-FRET assay buffer.
-
Prepare solutions of the Tb-labeled donor antibody and the fluorescently labeled acceptor antibody in the assay buffer.
-
-
Assay Protocol:
-
Add the Tb-labeled anti-GST antibody and the GST-POI to the wells of a 384-well plate.
-
Add serial dilutions of the this compound-based PROTAC.
-
Incubate for 30 minutes at room temperature.
-
Add the His-VHL complex and the AF488-anti-His antibody.
-
Incubate in the dark for a specified time (e.g., 180 minutes).[8]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. The formation of the ternary complex will result in a bell-shaped curve (the "hook effect") at higher PROTAC concentrations due to the formation of binary complexes.
-
Protocol 3: Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the binding of the this compound moiety of a PROTAC to the VHL protein.
Materials:
-
Purified VHL protein complex
-
Fluorescently labeled this compound probe (e.g., BODIPY FL this compound)
-
This compound-based PROTAC (as a competitor)
-
FP assay buffer
-
Black, low-volume multi-well plates
Procedure:
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled this compound probe and the purified VHL protein. The concentrations should be optimized to achieve a significant polarization signal.
-
Add serial dilutions of the unlabeled this compound-based PROTAC as a competitor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding of the fluorescent probe to the larger VHL protein will result in a high polarization value due to slower rotation.
-
The competitor PROTAC will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
Plot the polarization values against the competitor concentration and fit the data to determine the IC50 value, which can be used to calculate the binding affinity (Ki).
-
Protocol 4: Mass Spectrometry for Proteome-wide Selectivity
This protocol provides a global view of protein level changes upon PROTAC treatment to assess selectivity.
Materials:
-
Cells treated with the this compound-based PROTAC and vehicle control
-
Lysis buffer compatible with mass spectrometry (e.g., containing urea)
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) reagents (for multiplexed quantification)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from different treatment conditions with TMT reagents.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use proteomics software to identify the proteins and quantify the relative abundance of each protein across the different treatment conditions.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated.
-
Confirm that the intended target protein is among the most significantly degraded proteins and that off-target degradation is minimal.
-
Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of protein degradation on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound-based PROTAC
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96- or 384-well plate.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the this compound-based PROTAC for a desired period (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2][11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Plot the luminescence signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a versatile and widely used E3 ligase ligand that has been instrumental in advancing the field of targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design, execute, and interpret experiments aimed at characterizing the efficacy and selectivity of novel this compound-based PROTACs. By employing these standardized assays, scientists can accelerate the development of new therapeutics for a wide range of diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ch.promega.com [ch.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Measuring VH032-Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A common strategy in PROTAC design involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 is a potent and selective ligand for VHL and serves as a crucial component in many VHL-recruiting PROTACs.[1][2]
Western blotting is a fundamental and widely used technique to monitor the efficacy of these PROTACs by quantifying the reduction in the target protein levels within the cell. This document provides a detailed protocol for performing a Western blot to measure protein degradation mediated by a this compound-based PROTAC. It also includes a representative data presentation and diagrams of the underlying signaling pathway and experimental workflow.
Signaling Pathway of this compound-Mediated Protein Degradation
A this compound-based PROTAC functions by bringing a target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing this compound-mediated protein degradation involves treating cells with the PROTAC, preparing cell lysates, quantifying protein concentration, separating proteins by size, transferring them to a membrane, and detecting the target protein with specific antibodies.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific target proteins and cell lines. A suitable case study for a this compound-based PROTAC is ARV-771, which targets the BET family proteins (BRD2, BRD3, and BRD4) for degradation.[2][3]
Materials and Reagents
-
Cell Line: e.g., 22Rv1 (prostate cancer), HepG2 (hepatocellular carcinoma), or other cell line expressing the target protein.[3]
-
This compound-based PROTAC: e.g., ARV-771.
-
Negative Control: An inactive diastereomer of the PROTAC that cannot bind to VHL is an ideal negative control.[2]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer:
-
RIPA buffer (Radioimmunoprecipitation assay buffer): A common choice for whole-cell lysates. A typical composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.
-
NP-40 Lysis Buffer: A milder alternative. A typical composition is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1% NP-40.
-
-
Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer before use to prevent protein degradation.
-
BCA Protein Assay Kit: For protein quantification.
-
4x Laemmli Sample Buffer: Contains SDS, β-mercaptoethanol, glycerol, and bromophenol blue.
-
SDS-PAGE Gels: Appropriate percentage to resolve the target protein.
-
Running Buffer: (e.g., 1x Tris/Glycine/SDS).
-
Transfer Buffer: (e.g., 1x Tris/Glycine with 20% methanol).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System: For detecting the chemiluminescent signal.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 1000 nM) and the negative control for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (with freshly added protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (typically 1:1000 to 1:5000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
After target protein detection, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation for each treatment condition relative to the vehicle control.
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to allow for easy interpretation and comparison. The following table is a representative example of how to present the dose-dependent degradation of a target protein, such as BRD4, by a this compound-based PROTAC like ARV-771.
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation (Relative to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 1 | 0.45 | 55% |
| 10 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 1000 | 0.04 | 96% |
| 100 (Negative Control) | 0.98 | 2% |
Note: The data in this table is for illustrative purposes and represents typical results observed in PROTAC-mediated degradation experiments.
From this data, key parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) can be determined. For ARV-771, the DC50 for BRD4 degradation is typically in the low nanomolar range.
Conclusion
Western blotting is an indispensable tool for the initial characterization and validation of this compound-based PROTACs. By following a well-defined and optimized protocol, researchers can obtain reliable and quantifiable data on the dose- and time-dependent degradation of a target protein. This information is critical for the preclinical development of novel protein-degrading therapeutics. Careful consideration of experimental controls, such as an inactive epimer of the PROTAC and a loading control, is essential for the accurate interpretation of the results.
References
- 1. lifesensors.com [lifesensors.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing VH032 in Co-immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 is a potent and selective small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It functions as an inhibitor of the VHL and Hypoxia-Inducible Factor-1α (HIF-1α) protein-protein interaction.[1][3] This characteristic makes this compound a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[1] PROTACs containing a this compound moiety recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
These application notes provide detailed protocols and guidelines for the use of this compound in co-immunoprecipitation (co-IP) assays to study protein-protein interactions involving VHL. Co-IP is a robust technique used to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a cell lysate. The inclusion of this compound in co-IP experiments can be instrumental in validating its engagement with VHL and in studying the dynamics of VHL-containing protein complexes.
Principle of this compound in Co-Immunoprecipitation
In a co-IP experiment, an antibody targeting a protein of interest is used to pull down the entire protein complex from a cell lysate. When studying the VHL interactome, this compound can be used to either competitively inhibit known interactions or to stabilize the VHL protein, which may influence its interaction with other proteins. A more potent derivative of this compound, VH298, has been shown to disrupt the binding between HIF-1α and VHL in co-IP experiments.[4] This demonstrates the utility of VHL ligands in modulating these interactions for experimental investigation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a related, more potent VHL inhibitor, VH298, which is often used in similar applications. This data is crucial for designing and interpreting co-IP experiments.
| Parameter | Value | Compound | Cell Line | Notes | Reference |
| Binding Affinity (Kd) | 186 nM | This compound | - | Dissociation constant for VHL binding. | [1] |
| Co-IP Concentration | 100 µM | VH298 | HeLa | Concentration used to disrupt VHL:HIF-1α interaction. | [4] |
| Incubation Time for Co-IP | 2 hours | VH298 | HeLa | Pre-treatment time before cell lysis for co-IP. | [4] |
| Cellular VHL Stabilization | 24 hours | This compound | HeLa | Time-dependent increase in VHL protein levels observed. | [4] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1448188-62-2 | BroadPharm [broadpharm.com]
- 3. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a New PROTAC using VH032
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This document provides detailed application notes and protocols for the development of new PROTACs utilizing VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended for researchers and scientists in the field of drug discovery and development.
This compound: A Key Component for VHL-Recruiting PROTACs
This compound is a high-affinity, selective ligand for the VHL E3 ligase, making it an excellent choice for the development of PROTACs. Its well-defined structure and binding mode provide a solid foundation for the rational design of novel protein degraders.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of PROTACs with favorable drug-like characteristics.
| Property | Value | Reference |
| Molecular Weight | 474.55 g/mol | [1] |
| Chemical Formula | C24H26N4O4S | [1] |
| Binding Affinity (Kd) to VHL | ~185 nM | [2] |
| Solubility | Soluble in DMSO | [1] |
Designing a this compound-Based PROTAC
The design of a successful PROTAC requires careful consideration of three key components: the target protein ligand (warhead), the E3 ligase ligand (this compound), and the linker.
Target Protein Ligand (Warhead) Selection
The choice of the warhead is critical for the selectivity and potency of the PROTAC. It should be a known binder to the protein of interest. The affinity of the warhead for the target protein can influence the overall efficacy of the PROTAC, although high affinity is not always a prerequisite for potent degradation.
Linker Design and Attachment to this compound
The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. Key considerations for linker design include:
-
Length and Flexibility: The linker must be long enough to span the distance between the target protein and VHL without inducing steric clash. Flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, are commonly used to allow for conformational flexibility in the ternary complex.
-
Attachment Point: The exit vector on both the warhead and this compound is a critical parameter. For this compound, the most common attachment point is the secondary amine, allowing for the formation of an amide bond with the linker.
-
Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.
General Synthesis Strategy
The synthesis of a this compound-based PROTAC typically involves a multi-step process. A common approach is to first synthesize a functionalized linker and then couple it to the this compound amine and the warhead in a stepwise manner.
Caption: A generalized workflow for the synthesis of a this compound-based PROTAC.
Experimental Protocols
The following section provides detailed protocols for key experiments in the development and characterization of a new this compound-based PROTAC.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for target protein degradation. Several biophysical and biochemical assays can be used to characterize this interaction.
Principle: AlphaLISA is a bead-based immunoassay that measures the proximity of two molecules. In the context of PROTACs, one bead is conjugated to an antibody recognizing the E3 ligase (e.g., VHL), and the other bead is conjugated to an antibody recognizing the target protein. In the presence of a PROTAC that bridges the two proteins, the beads are brought into close proximity, resulting in a luminescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Dilute recombinant tagged VHL-E3 ligase complex and tagged target protein to the desired concentrations in assay buffer.
-
Prepare a serial dilution of the PROTAC in DMSO, followed by a final dilution in assay buffer.
-
Prepare AlphaLISA acceptor and donor beads according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well microplate, add the target protein, VHL-E3 ligase complex, and the PROTAC dilution.
-
Incubate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate in the dark for 1 hour.
-
Add the AlphaLISA donor beads and incubate in the dark for another 1-2 hours.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in ternary complex formation.
-
Principle: TR-FRET is another proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. Typically, the E3 ligase and the target protein are labeled with a FRET donor (e.g., terbium) and an acceptor (e.g., fluorescein), respectively.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Label the VHL-E3 ligase complex with a donor fluorophore and the target protein with an acceptor fluorophore, or use tagged proteins with corresponding labeled antibodies.
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Procedure:
-
In a suitable microplate, add the labeled VHL-E3 ligase, labeled target protein, and PROTAC dilutions.
-
Incubate at room temperature for 1-2 hours.
-
Read the plate using a TR-FRET-enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC is capable of inducing the ubiquitination of the target protein within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the PROTAC at various concentrations for a defined period (e.g., 1-4 hours). It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blotting:
-
Wash the beads, elute the protein complexes, and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against ubiquitin to detect the ubiquitinated target protein. A ladder of high molecular weight bands will indicate poly-ubiquitination.
-
Target Protein Degradation Assay (Western Blot)
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat them with a range of PROTAC concentrations for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize the results.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the VH032 PROTAC Hook Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering the "hook effect" with VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound PROTAC, and how does it work?
A1: this compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In a PROTAC, this compound serves as the E3 ligase recruiting element. The PROTAC itself is a heterobifunctional molecule with three components: a warhead that binds to the target protein of interest (POI), the this compound moiety that recruits the VHL E3 ligase, and a linker that connects the two. By bringing the POI and the VHL E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: What is the "hook effect" in the context of PROTACs?
A2: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[2][3] This results in a characteristic bell-shaped dose-response curve. The effect arises from the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) which predominate at high concentrations and compete with the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination.[2]
Q3: At what concentration range is the hook effect typically observed for this compound-based PROTACs?
A3: The hook effect for PROTACs, including those utilizing this compound, often occurs at concentrations in the micromolar range, typically between 1-10 µM.[2] However, the exact concentration at which the hook effect begins can vary depending on the specific PROTAC, the target protein, and the cell line being used.
Q4: How can I confirm that the decreased degradation I'm observing at high concentrations is due to the hook effect?
A4: The most straightforward way to confirm a hook effect is to perform a full dose-response experiment over a wide range of PROTAC concentrations (e.g., from picomolar to high micromolar). If you observe a bell-shaped curve where degradation is potent at an optimal concentration but decreases at higher concentrations, it is a strong indication of the hook effect.[3]
Troubleshooting Guides
Problem: My this compound-based PROTAC shows decreased efficacy at higher concentrations.
Possible Cause: You are likely observing the hook effect.
Solutions:
-
Determine the Optimal Concentration Range:
-
Experiment: Perform a detailed dose-response analysis.
-
Protocol: See "Experimental Protocol 1: Dose-Response Analysis for Hook Effect Identification." This will help you identify the optimal concentration for maximal degradation (DCmax) and the concentration at which 50% of the maximal degradation is achieved (DC50).
-
-
Characterize Ternary Complex Formation:
-
Experiment: Utilize biophysical or cell-based assays to directly measure the formation of the ternary complex.
-
Protocols:
-
-
Optimize the PROTAC Linker:
-
Rationale: The length and composition of the linker are critical for the stability and geometry of the ternary complex. An suboptimal linker can exacerbate the hook effect.
-
Action: If you are in the process of developing the PROTAC, synthesize and test variants with different linker lengths and compositions.
-
Quantitative Data Summary
| Parameter | Typical Values for this compound-based PROTACs | Reference |
| This compound Binding Affinity (Kd) to VHL | ~185 nM | [1] |
| Hook Effect Onset Concentration | 1 - 10 µM | [2] |
| MZ1 (a VHL-based PROTAC) IC50 for BRD4 Degradation | ~10-100 nM | |
| VH298 (a VHL ligand) IC50 | ~45 nM (in a TR-FRET assay) | [6] |
Experimental Protocols
Experimental Protocol 1: Dose-Response Analysis for Hook Effect Identification
Objective: To determine the full dose-response curve of a this compound-based PROTAC and identify the presence of a hook effect.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Dilution Series: Prepare a wide range of PROTAC concentrations, typically from 1 pM to 50 µM, using a serial dilution method.
-
Cell Treatment: Treat the cells with the different PROTAC concentrations for a predetermined amount of time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized target protein levels against the log of the PROTAC concentration.
-
A bell-shaped curve is indicative of a hook effect.
-
Experimental Protocol 2: In Vitro Ternary Complex Formation Assay (AlphaLISA/HTRF)
Objective: To directly measure the formation of the ternary complex between the target protein, the this compound-based PROTAC, and the VHL E3 ligase.
Methodology:
-
Reagents:
-
Recombinant purified target protein (e.g., with a His-tag).
-
Recombinant purified VHL-ElonginB-ElonginC (VBC) complex (e.g., with a GST-tag).
-
This compound-based PROTAC.
-
AlphaLISA or HTRF detection reagents (e.g., anti-His acceptor beads and anti-GST donor beads).
-
-
Assay Setup:
-
In a microplate, add the target protein, the VBC complex, and a range of concentrations of the PROTAC.
-
Include controls with only two of the three components.
-
-
Incubation: Incubate the mixture at room temperature for a specified time to allow for complex formation.
-
Detection:
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA or HTRF signal against the PROTAC concentration.
-
A bell-shaped curve indicates the formation of the ternary complex at optimal concentrations and its disruption at higher concentrations due to the hook effect.[7]
-
Visualizations
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
References
- 1. Crystallization of VHL-based PROTAC-induced ternary complexes [ouci.dntb.gov.ua]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Technical Support Center: Optimizing VH032 PROTAC Degradation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with VH032-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you enhance the degradation efficiency of your this compound PROTACs and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTACs?
A1: this compound is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component of many PROTACs, serving as the "hijacker" that recruits the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What are the key steps in the mechanism of action for a this compound-based PROTAC?
A2: The mechanism involves several critical steps:
-
Cellular Entry: The PROTAC must first penetrate the cell membrane to reach its intracellular target.
-
Binary Complex Formation: The PROTAC binds to both the target protein of interest (POI) and the VHL E3 ligase, forming two separate binary complexes.
-
Ternary Complex Formation: The PROTAC brings the POI and VHL into close proximity, forming a key ternary complex (POI-PROTAC-VHL).[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome. The PROTAC is then released to target another POI molecule, acting catalytically.[4][5]
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI and PROTAC-VHL) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration that maximizes degradation before the hook effect becomes prominent.[6]
Q4: How does the linker connecting the this compound ligand and the POI-binding ligand affect PROTAC efficiency?
A4: The linker plays a critical role in PROTAC efficiency. Its length, composition, and attachment points influence several key factors:
-
Ternary Complex Stability: The linker must be of an optimal length and flexibility to allow for the favorable protein-protein interactions between the POI and VHL within the ternary complex.[7]
-
Cell Permeability: The physicochemical properties of the linker, such as its hydrophilicity and number of rotatable bonds, can significantly impact the overall cell permeability of the PROTAC molecule.[8][9] Generally, more rigid linkers can lead to higher potency.[7]
-
Solubility: The linker composition can affect the aqueous solubility of the PROTAC, which is important for its bioavailability.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PROTAC experiments and provides systematic steps to identify and resolve them.
Problem 1: Low or No Degradation of the Target Protein
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability:
-
How to Diagnose: Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess the ability of your PROTAC to cross the cell membrane.[10][11]
-
Solution:
-
Modify the linker to improve physicochemical properties. Replacing amide bonds with ester groups can sometimes improve permeability.[8]
-
Consider adding cell-penetrating peptide sequences, although this can increase molecular weight.
-
Synthesize and test analogs with different linker compositions (e.g., PEG vs. alkyl chains) to find a balance between permeability and activity.[9][12]
-
-
-
Inefficient Ternary Complex Formation:
-
How to Diagnose: Use a NanoBRET™ Ternary Complex Assay to directly measure the formation of the POI-PROTAC-VHL complex in live cells.[3][13][14][15][16] A weak or absent BRET signal suggests a problem with ternary complex formation.
-
Solution:
-
Optimize the linker length and attachment points. A suboptimal linker may sterically hinder the interaction between the POI and VHL.[7][17]
-
Confirm that both the this compound ligand and the POI-binding ligand have sufficient affinity for their respective targets in the context of the entire PROTAC molecule.
-
-
-
Low E3 Ligase Expression:
-
How to Diagnose: Use Western Blot or qPCR to check the expression level of VHL in your cell line.
-
Solution:
-
Choose a cell line with higher endogenous VHL expression.
-
Consider overexpressing VHL, although this may not reflect a physiologically relevant system.
-
-
-
Target Protein Characteristics:
-
How to Diagnose: Review the literature for information on the subcellular localization and turnover rate of your POI.
-
Solution:
-
If the POI is in a cellular compartment not easily accessible to the PROTAC or VHL, degradation will be inefficient.
-
If the POI has a very high synthesis rate, the degradation machinery may not be able to keep up. In this case, combining the PROTAC with an inhibitor of the POI's synthesis could be a strategy.
-
-
Problem 2: Inconsistent or Irreproducible Degradation Results
Possible Causes & Troubleshooting Steps:
-
PROTAC Instability:
-
How to Diagnose: Assess the chemical stability of your PROTAC in your experimental media over the time course of your experiment using techniques like LC-MS.
-
Solution:
-
If the PROTAC is degrading, consider modifying the linker or the ligands to improve stability.
-
Prepare fresh stock solutions of the PROTAC for each experiment.
-
-
-
Cell Culture Variability:
-
How to Diagnose: Ensure consistent cell passage number, confluency, and overall cell health.
-
Solution:
-
Standardize your cell culture and treatment protocols.
-
Regularly test for mycoplasma contamination.
-
-
-
Experimental Technique:
-
How to Diagnose: Review your Western Blot or other protein detection protocols for consistency.
-
Solution:
-
Ensure complete and consistent lysis of cells.
-
Use loading controls to normalize for protein loading.
-
Validate the specificity of your primary antibody for the target protein.[18]
-
-
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Causes & Troubleshooting Steps:
-
High PROTAC Concentration:
-
How to Diagnose: Observe cellular morphology for signs of stress or death. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your degradation experiment.
-
Solution:
-
Use the lowest effective concentration of the PROTAC that achieves significant degradation.
-
The "hook effect" can sometimes be preceded by toxicity at high concentrations.
-
-
-
Off-Target Binding of the POI Ligand:
-
How to Diagnose: Perform a proteomics study (e.g., using mass spectrometry) to identify other proteins that are degraded upon PROTAC treatment.[18]
-
Solution:
-
If significant off-target degradation is observed, you may need to redesign the POI-binding ligand to be more selective.
-
-
-
Cytotoxicity Independent of Degradation:
-
How to Diagnose: Use a non-functional epimer of the this compound ligand in a control PROTAC. If this control molecule still causes toxicity, the effect is likely independent of VHL-mediated degradation.
-
Solution:
-
Modify the PROTAC structure to reduce its inherent cytotoxicity. This may involve altering the linker or the POI-binding ligand.
-
-
Data Presentation
Table 1: Effect of Linker Length on PROTAC Efficacy
| PROTAC | Linker Length (atoms) | ER Degradation | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | Moderate | 140 |
| PROTAC 2 | 16 | High | 26 |
| PROTAC 3 | 19 | Moderate | >50 |
| PROTAC 4 | 21 | Low | >50 |
Data adapted from studies on ER-targeting PROTACs, illustrating the principle that optimal linker length is crucial for efficacy.[17]
Table 2: Permeability of this compound-Based PROTACs
| Compound | Linker Type | PAMPA Permeability (x 10⁻⁶ cm/s) |
| This compound analog | - | 8.6 |
| PROTAC with PEG linker | PEG | 0.002 - 0.6 |
| PROTAC with alkyl linker | Alkyl | Generally lower than PEG linkers |
This table summarizes findings on how linker composition can influence the permeability of this compound-based PROTACs, a critical factor for cellular activity.[10]
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.[19]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19][21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Protocol 2: NanoBRET™ Ternary Complex Assay
-
Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase donor and the E3 ligase (VHL) fused to a HaloTag® acceptor. Alternatively, use CRISPR/Cas9 to endogenously tag the POI.
-
Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET® ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
Substrate Addition: Add the Nano-Glo® substrate to the wells.
-
PROTAC Treatment: Add the this compound PROTAC at various concentrations to the wells.
-
Measurement: Measure the donor emission (luminescence) and acceptor emission (fluorescence) at regular intervals using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Membrane Coating: Coat the membrane of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.[22]
-
PROTAC Solution: Prepare a solution of your PROTAC in a suitable buffer (e.g., PBS with a small percentage of DMSO).[22]
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer to the acceptor wells. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.[11]
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the following formula: Pe = [C] * (-ln(1 - [drug]acceptor / [drug]equilibrium)) Where C is a constant related to the volume of the wells and the surface area of the membrane.[11]
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Troubleshooting workflow for low degradation efficiency.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PAMPA | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Pampa permeability assay | PPTX [slideshare.net]
Technical Support Center: Overcoming Poor Cell Permeability of VH032 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor cell permeability in VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based PROTACs exhibit poor cell permeability?
A1: this compound-based PROTACs, like many other PROTACs, often possess molecular characteristics that are outside the typical range for good cell permeability, as defined by guidelines like Lipinski's Rule of Five. These characteristics include a high molecular weight (often between 900 and 1200 Da), a large number of hydrogen bond donors, and a significant polar surface area. These properties can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[1]
Q2: What are the key strategies to improve the cell permeability of my this compound PROTAC?
A2: There are several strategies you can employ to enhance the cell permeability of your this compound PROTACs:
-
Linker Optimization: The linker connecting the this compound ligand to the target protein binder plays a crucial role in the overall physicochemical properties of the PROTAC. Systematically modifying the linker length and composition can significantly impact permeability. For instance, substituting a polyethylene glycol (PEG) linker with an alkyl linker can sometimes affect permeability, although the outcome can be context-dependent.[1][2]
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester bond within the linker can be a viable strategy to improve permeability. This substitution can reduce the number of hydrogen bond donors and potentially alter the conformational dynamics of the PROTAC, favoring a more membrane-permeable state.
-
Formulation Strategies: For PROTACs with inherently poor permeability, formulation approaches can be explored. These include the use of permeation enhancers, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), or nanoparticle formulations.
Q3: How can I accurately measure the cell permeability of my this compound PROTACs?
A3: Several in vitro assays can be used to assess the cell permeability of your PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a useful tool for initial screening and ranking of PROTAC analogs based on their passive permeability.[1][2][3]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more physiologically relevant measure of permeability and can also identify if a compound is a substrate for efflux transporters.[4][5][6][7]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can provide an indirect measure of cell permeability by quantifying the engagement of the PROTAC with its intracellular target. By comparing the target engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank the intracellular availability of PROTACs.[8][9][10]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
Symptoms:
-
The calculated effective permeability (Pe) value for your this compound PROTAC is significantly low (e.g., < 0.1 x 10⁻⁶ cm/s).
-
High variability in permeability values between replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in Assay Buffer: | The PROTAC may be precipitating out of the donor well solution. |
| Solution: Increase the percentage of co-solvent (e.g., DMSO) in the buffer, ensuring it remains within the tolerance limits of the assay. Visually inspect the wells for any signs of precipitation. | |
| High Lipophilicity Leading to Membrane Retention: | Highly lipophilic PROTACs can get trapped within the artificial membrane, leading to an underestimation of permeability. |
| Solution: Analyze the amount of compound remaining in the donor well and the amount that has passed through to the acceptor well. A large discrepancy could indicate membrane retention. Consider synthesizing analogs with reduced lipophilicity. | |
| Incorrect pH of Assay Buffer: | The ionization state of the PROTAC can significantly affect its permeability. |
| Solution: Ensure the pH of the donor and acceptor buffers is accurately controlled and appropriate for the compound being tested. |
Issue 2: Inconsistent or Unreliable Results in Caco-2 Permeability Assay
Symptoms:
-
High efflux ratio (Papp(B-A)/Papp(A-B) > 2) suggesting the PROTAC is a substrate for efflux pumps.
-
Low recovery of the compound at the end of the assay.
-
High variability in Papp values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Active Efflux by Transporters: | Caco-2 cells express various efflux transporters (e.g., P-glycoprotein) that can actively pump the PROTAC out of the cell. |
| Solution: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil) to confirm if your PROTAC is a substrate. A significant increase in the A-B permeability in the presence of an inhibitor indicates active efflux.[6] | |
| Poor Compound Stability: | The PROTAC may be degrading in the assay medium or being metabolized by the Caco-2 cells. |
| Solution: Assess the stability of your compound in the assay buffer and in the presence of Caco-2 cells over the time course of the experiment. Use LC-MS/MS to check for the appearance of metabolites. | |
| Low Compound Recovery: | This can be due to non-specific binding to the assay plates, poor solubility, or cell metabolism. |
| Solution: To mitigate non-specific binding, consider adding a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the basolateral compartment.[4] However, be aware that high BSA concentrations can sometimes interfere with the assay.[4] | |
| Compromised Monolayer Integrity: | A leaky Caco-2 monolayer will lead to artificially high permeability values. |
| Solution: Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment. Include a low permeability marker compound (e.g., lucifer yellow) in your experiments. |
Issue 3: Lack of Cellular Activity Despite Acceptable Permeability
Symptoms:
-
The this compound PROTAC shows moderate to good permeability in PAMPA or Caco-2 assays.
-
However, Western blot analysis shows no significant degradation of the target protein in cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Intracellular Concentration: | Even with decent permeability, the free intracellular concentration of the PROTAC might not be sufficient to drive ternary complex formation and subsequent degradation. |
| Solution: Use a more sensitive method to quantify intracellular drug concentration, such as LC-MS/MS analysis of cell lysates. The NanoBRET™ Target Engagement assay can also provide insights into intracellular target occupancy.[8][9][10] | |
| Poor Ternary Complex Formation: | The PROTAC may be entering the cell but is unable to effectively bring together the target protein and the VHL E3 ligase. |
| Solution: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the formation and stability of the ternary complex in vitro. Cellular assays like the NanoBRET™ Ternary Complex Formation Assay can assess this in a live-cell context. | |
| PROTAC-Induced Cytotoxicity: | At the concentrations used, the PROTAC may be causing cell death, which can confound the interpretation of degradation experiments. |
| Solution: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) to determine the cytotoxic potential of your PROTAC at the concentrations used for degradation studies. | |
| "Hook Effect": | At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation. |
| Solution: Perform a full dose-response curve for your PROTAC in the degradation assay to identify the optimal concentration range and to see if a hook effect is present.[11] |
Data Presentation
Table 1: PAMPA Permeability of this compound-Based PROTAC Analogs
This table summarizes the Parallel Artificial Membrane Permeability Assay (PAMPA) data for a series of this compound-based PROTACs, highlighting the impact of structural modifications on permeability. The effective permeability (Pe) is a measure of the rate at which a compound crosses the artificial membrane.
| Compound | Linker Type | Target Ligand | Pe (x 10⁻⁶ cm/s) | Reference |
| 7 | PEG | JQ1 | 0.6 | [1][2] |
| 8 | PEG | JQ1 | 0.03 | [1][2] |
| 9 | PEG | JQ1 | 0.006 | [1][2] |
| 15 | PEG | JQ1 analog | 0.005 | [1][2] |
| 17 | Alkyl | JQ1 analog | 0.002 | [1][2] |
| OMZ1 | Ester-containing | JQ1 | 10-fold increase vs. MZ1 | [12] |
| OARV-771 | Ester-containing | BETd | 1.5-fold increase vs. ARV-771 | [12] |
| OAB2 | Ester-containing | BRD4 | 7.5-fold increase vs. AB2 | [12] |
Data adapted from Klein et al., ACS Med. Chem. Lett. 2020 and Scott et al., J. Med. Chem. 2021.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol outlines the general steps for assessing the passive permeability of this compound PROTACs using the PAMPA method.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
LC-MS/MS for analysis
Methodology:
-
Membrane Coating: Apply the artificial membrane solution to the filter of the donor plate and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.
-
Prepare Donor Plate: Prepare dilutions of the PROTACs in PBS from the DMSO stock solutions. Add these solutions to the wells of the donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.
Caco-2 Permeability Assay Protocol
This protocol provides a general procedure for evaluating the permeability and potential for active transport of this compound PROTACs using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solutions in DMSO
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the PROTAC solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and analyze the PROTAC concentration by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as in step 3, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
Western Blot Protocol for PROTAC-Mediated Protein Degradation
This protocol describes the steps to assess the degradation of a target protein following treatment with a this compound PROTAC.[13]
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and treat with varying concentrations of the this compound PROTAC for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading across lanes.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: Experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: A logical troubleshooting workflow for this compound PROTAC development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scispace.com [scispace.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of VH032-Based Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating off-target effects of VH032-based degraders.
Troubleshooting Guides
Problem: You observe degradation of proteins other than your primary target in a global proteomics experiment.
Solution: This guide outlines a systematic approach to validate and characterize potential off-target effects observed in global proteomics screens.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating potential off-target proteins.
Detailed Methodologies:
-
Orthogonal Validation by Western Blot:
-
Objective: To confirm the degradation of potential off-target proteins identified in the proteomics screen using a different technology.
-
Protocol:
-
Treat cells with the this compound-based degrader at the same concentration and for the same duration as in the proteomics experiment.
-
Include a vehicle control (e.g., DMSO) and a positive control for your intended target.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with validated antibodies against the potential off-target protein(s) and a loading control (e.g., GAPDH, β-actin).
-
Quantify band intensities to confirm degradation.
-
-
-
Dose-Response and Time-Course Analysis:
-
Objective: To determine if the degradation of the potential off-target is dependent on the concentration and duration of treatment, which can help distinguish true off-targets from non-specific effects.
-
Protocol:
-
Dose-Response: Treat cells with a range of concentrations of the this compound-based degrader (e.g., from 1 nM to 10 µM) for a fixed time point.
-
Time-Course: Treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Analyze protein levels by Western Blot.
-
-
Data Interpretation: A dose- and time-dependent degradation profile suggests a specific biological effect.
-
-
Negative Control and Competition Assays:
-
Objective: To determine if the observed degradation is dependent on the ternary complex formation and the proteasomal pathway.
-
Protocols:
-
Inactive Epimer Control: Synthesize or obtain an inactive epimer of your this compound-based degrader (e.g., with a stereocenter inverted in the this compound or warhead moiety that abrogates binding to VHL or the target, respectively). Treat cells with the inactive control alongside the active degrader. Off-target degradation should not be observed with the inactive control.
-
Competition with Free Ligands: Pre-treat cells with an excess of free this compound or the free warhead ligand before adding the degrader. If degradation is blocked, it suggests the effect is dependent on binding to VHL or the target-of-interest, respectively.
-
Proteasome and Neddylation Inhibitors: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the degrader. Inhibition of degradation confirms that the process is dependent on the ubiquitin-proteasome system.
-
-
-
Direct Target Engagement Assays:
-
Objective: To determine if the this compound-based degrader directly binds to the potential off-target protein in cells.
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the this compound-based degrader or vehicle.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble potential off-target protein at each temperature by Western Blot.
-
A shift in the melting curve in the presence of the degrader indicates direct binding.
-
-
Immunoprecipitation-Mass Spectrometry (IP-MS):
-
Lyse cells treated with the this compound-based degrader or vehicle.
-
Immunoprecipitate the potential off-target protein using a specific antibody.
-
Analyze the immunoprecipitated proteins by mass spectrometry to identify interacting partners. Detection of the degrader-bound target would confirm engagement.
-
-
Problem: You are unsure if the observed cellular phenotype is due to on-target or off-target effects.
Solution: This guide provides a workflow to deconvolute on-target versus off-target driven phenotypes.
Phenotypic Deconvolution Workflow
Caption: Workflow for deconvoluting on- and off-target phenotypes.
Detailed Methodologies:
-
Genetic Knockout/Knockdown:
-
Objective: To determine if the genetic removal of the intended target recapitulates the observed phenotype.
-
Protocol: Use CRISPR/Cas9 to generate a knockout cell line of your target protein or use siRNA/shRNA for transient knockdown.
-
Data Interpretation: If the phenotype of the knockout/knockdown cells is the same as that observed with the degrader, it strongly suggests an on-target effect.
-
-
Rescue Experiment:
-
Objective: To confirm that the phenotype is due to the degradation of the specific target.
-
Protocol: In the target knockout/knockdown cells, express a version of the target protein that is resistant to degradation (e.g., by introducing mutations in the degrader binding site).
-
Data Interpretation: If the expression of the resistant mutant rescues the phenotype, it provides strong evidence for an on-target effect.
-
-
Inactive Epimer Control:
-
Objective: To rule out off-target effects of the degrader molecule itself, independent of its degradation activity.
-
Protocol: Treat cells with an inactive epimer of your degrader that does not induce degradation of the target.
-
Data Interpretation: If the inactive epimer does not produce the phenotype, it supports an on-target mechanism.
-
-
Structurally Dissimilar Degrader:
-
Objective: To confirm the phenotype is linked to the degradation of the target and not a specific chemical scaffold.
-
Protocol: If available, use a degrader with a different chemical structure (different warhead or even a different E3 ligase ligand) that targets the same protein.
-
Frequently Asked Questions (FAQs)
Q1: How can I perform a global proteomics experiment to identify off-targets of my this compound-based degrader?
A1: A typical workflow for a global proteomics experiment using Tandem Mass Tag (TMT) labeling is as follows:
Global Proteomics Workflow (TMT-MS)
| Step | Procedure | Key Considerations |
| 1. Cell Treatment | Treat multiple replicates of your chosen cell line with your this compound-based degrader and a vehicle control (DMSO). A common treatment time is 6-24 hours. | Include a positive control degrader if available. Use a concentration that gives maximal degradation of your target with minimal toxicity. |
| 2. Cell Lysis & Protein Digestion | Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin. | Ensure complete lysis and efficient digestion for accurate quantification. |
| 3. TMT Labeling | Label the peptide samples from each condition with different TMT isobaric tags. | This allows for multiplexing of samples in a single MS run, reducing variability. |
| 4. Peptide Fractionation | Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography. | Fractionation increases the depth of proteome coverage. |
| 5. LC-MS/MS Analysis | Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Use a high-resolution mass spectrometer for accurate peptide identification and quantification. |
| 6. Data Analysis | Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. | Use software like Proteome Discoverer or MaxQuant. Set appropriate significance thresholds (e.g., p-value < 0.05 and fold change > 1.5). |
Q2: What are the known off-target effects of the this compound ligand itself, and how can I control for them?
A2: this compound is a derivative of a VHL inhibitor and can stabilize Hypoxia-Inducible Factor-alpha (HIF-α), leading to the activation of the hypoxic response. Additionally, this compound has been shown to stabilize the VHL protein itself.[1]
Experimental Controls for this compound-Specific Effects:
| Control Experiment | Purpose | Expected Outcome if Effect is this compound-Mediated |
| Treat cells with free this compound | To determine if the observed effect is due to VHL inhibition by the this compound moiety alone. | The phenotype or off-target degradation is recapitulated with free this compound. |
| Use a degrader with a different VHL ligand | To confirm the effect is not specific to the this compound scaffold. | The effect is not observed with a degrader containing a different VHL binder. |
| Use a degrader recruiting a different E3 ligase (e.g., CRBN) | To definitively separate VHL-dependent effects from target-dependent effects. | The on-target degradation and phenotype are maintained, but the this compound-specific off-targets are absent. |
| Monitor HIF-1α stabilization | To assess the extent of the hypoxic response activation. | Increased HIF-1α levels upon treatment with the degrader or free this compound. |
| Monitor VHL protein levels | To check for VHL stabilization. | Increased VHL protein levels upon treatment.[1] |
Q3: My proteomics data shows some protein changes, but I'm not sure if they are direct off-targets or downstream consequences of on-target degradation. How can I differentiate between them?
A3: This is a common challenge. Here's how you can distinguish between direct off-targets and downstream effects:
-
Time-Course Proteomics: Perform a time-course global proteomics experiment (e.g., at 2, 6, and 24 hours). Direct off-targets are likely to be degraded at earlier time points, while downstream effects will appear later as a consequence of the primary target's degradation.
-
Transcriptomic Analysis (RNA-seq): Analyze changes in mRNA levels. If a protein's abundance decreases but its corresponding mRNA level does not, it is likely a direct target of degradation. If the mRNA level also decreases, the protein level change could be a downstream transcriptional effect.
-
Direct Engagement Assays: Use CETSA or IP-MS as described in the troubleshooting guide to test for direct binding of your degrader to the protein . A lack of direct binding suggests it is a downstream effector.
Q4: I don't see any significant off-target degradation in my global proteomics experiment. Does this mean my degrader is completely specific?
A4: While encouraging, a clean global proteomics result does not definitively prove absolute specificity. Here are some caveats to consider:
-
Proteome Coverage: No proteomics experiment can identify and quantify 100% of the proteome. Low abundance proteins or those in specific subcellular compartments may not be detected.
-
Cell Line Specificity: Off-target effects can be cell-line dependent due to differences in protein expression levels and cellular context. It is advisable to perform proteomics in more than one relevant cell line.[2]
-
"Hook Effect": At very high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which can mask degradation. Ensure you have tested a full dose-response curve.[3]
-
Non-Degradation Off-Targets: Your degrader could have off-target binding that does not lead to degradation but might inhibit the function of another protein. This would not be detected by proteomics. Consider functional assays or binding assays like CETSA-MS to investigate this possibility.
Quantitative Data Summary: Off-Target Profile of a Hypothetical this compound-Based Degrader
The following table illustrates how to present quantitative proteomics data to assess specificity.
| Protein | Log2 Fold Change (Degrader/Vehicle) | p-value | Classification |
| Target Protein | -3.5 | < 0.001 | On-Target |
| Protein A | -0.2 | 0.85 | Not Significant |
| Protein B | -1.8 | 0.04 | Potential Off-Target |
| Protein C | 0.1 | 0.92 | Not Significant |
| HIF-1α | 1.5 | 0.03 | This compound-Related Effect |
| VHL | 0.8 | 0.045 | This compound-Related Effect |
Note: This is example data. A "Potential Off-Target" would require further validation as outlined in the troubleshooting guides. The upregulation of HIF-1α and VHL are expected effects of the this compound moiety.
References
VH032 PROTAC stability and solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). The focus is on addressing common stability and solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based PROTAC shows good in vitro binding to the target protein and VHL, but has low cellular activity. What are the potential causes?
Several factors can contribute to poor cellular efficacy despite good biochemical activity. The primary culprits are often poor cell permeability and low solubility in aqueous media.
-
Poor Membrane Permeability: PROTACs are large molecules, often with high molecular weight and numerous hydrogen bond donors and acceptors, which can limit their ability to cross the cell membrane.[1][2]
-
Low Solubility: The complex structure of PROTACs can lead to poor solubility in physiological buffers, reducing the effective concentration that can engage with cellular targets.
-
PROTAC Instability: The molecule may be unstable in the cellular environment, subject to metabolic degradation.[3]
-
Inefficient Ternary Complex Formation in Cells: While binary binding is good, the formation of a stable and productive ternary complex (Target-PROTAC-VHL) within the cell is crucial for degradation. Cellular factors can influence this complex formation.[2]
-
Cytotoxicity: At higher concentrations, the PROTAC might be causing general cellular toxicity, leading to off-target effects, including non-specific protein degradation.[4]
Q2: How can I troubleshoot the poor cellular activity of my this compound-based PROTAC?
A systematic approach is recommended to pinpoint the issue. The following workflow can help diagnose the problem.
Figure 1: Troubleshooting workflow for low cellular activity of this compound-based PROTACs.
Q3: My this compound PROTAC has solubility issues. How can I improve it?
Solubility is a common hurdle for PROTACs. Here are some strategies to consider:
-
Formulation: For in vitro assays, using a small percentage of DMSO as a co-solvent can help. However, for cellular assays, the DMSO concentration should be kept low (typically <0.5%) to avoid toxicity.
-
Structural Modification:
-
Linker Optimization: The composition and length of the linker can significantly impact solubility. Incorporating more polar groups or using linkers with improved solubility profiles can be beneficial. However, be mindful that increasing polarity might negatively affect cell permeability.
-
Target-Binding Ligand Modification: If possible, modifying the target-binding ligand to improve its solubility can enhance the overall solubility of the PROTAC.
-
Amide-to-Ester Substitution: Replacing amide bonds, which can contribute to poor ADME properties, with bioisosteric esters has been suggested as a potential strategy to improve physicochemical properties.[5]
-
Q4: What is the recommended solvent for dissolving this compound and its PROTAC derivatives?
This compound is reported to be soluble in DMSO at a concentration of 10 mM.[6] For this compound-based PROTACs, DMSO is also the most common solvent for creating stock solutions. It is crucial to perform a solubility test for each new PROTAC to determine its maximum solubility in DMSO and the desired aqueous buffer.
Quantitative Data Summary
The following table summarizes key physicochemical and permeability data for this compound and illustrative this compound-based PROTACs from published literature. This data can serve as a reference for designing and troubleshooting your experiments.
| Compound/PROTAC | Molecular Weight (Da) | Solubility | Permeability (PAMPA, Pe x 10-6 cm/s) | Reference |
| This compound | 472.60 | 10 mM in DMSO | Not Reported | [6] |
| Illustrative PROTACs | ||||
| PROTAC 7 (MZ series) | ~900-1200 | Low Aqueous | 0.6 | [1][2] |
| PROTAC 8 (MZ series) | ~900-1200 | Low Aqueous | 0.03 | [2] |
| PROTAC 9 (MZ series) | ~900-1200 | Low Aqueous | 0.006 | [2] |
| PROTAC 15 (AT series) | ~900-1200 | Low Aqueous | <0.002 | [1][2] |
| PROTAC 17 (AT series) | ~900-1200 | Low Aqueous | <0.002 | [1][2] |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a non-cell-based method to evaluate the passive permeability of a compound across an artificial lipid membrane.
-
Objective: To assess the passive membrane permeability of a this compound-based PROTAC.
-
Methodology:
-
Prepare a donor plate containing the PROTAC solution in a suitable buffer (e.g., PBS at pH 7.4).
-
Coat the filter of an acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Place the acceptor plate on top of the donor plate, allowing the compound to permeate from the donor to the acceptor compartment.
-
After a specific incubation time, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
2. Aqueous Solubility Assessment
-
Objective: To determine the thermodynamic solubility of a this compound-based PROTAC in an aqueous buffer.
-
Methodology:
-
Prepare a supersaturated solution of the PROTAC in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Shake the solution at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Signaling Pathway and Mechanism of Action
This compound-based PROTACs work by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of a target protein.
Figure 2: Mechanism of action for a this compound-based PROTAC.
The bifunctional PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
- 1. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. probechem.com [probechem.com]
Technical Support Center: Enhancing In Vivo Efficacy of VH032 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with VH032-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal in vivo efficacy of this compound PROTACs and provides actionable solutions.
Problem 1: Poor Pharmacokinetic (PK) Properties Leading to Low In Vivo Exposure
Question: My this compound-based PROTAC shows excellent in vitro degradation of the target protein, but I'm not observing the expected efficacy in my animal model. How can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Low Aqueous Solubility | - Formulation Optimization: Explore various formulation strategies such as using co-solvents (e.g., DMSO, PEG300), surfactants (e.g., Tween 80), or creating amorphous solid dispersions.[1] For some PROTACs, administration with food has been shown to improve solubility and absorption.[1] - Prodrug Approach: Design a prodrug by modifying the PROTAC to enhance solubility. The prodrug is then converted to the active PROTAC in vivo.[2] |
| Poor Cell Permeability | - Linker Optimization: Modify the linker to improve physicochemical properties. Replacing flexible PEG linkers with more rigid structures, like a 1,4-disubstituted phenyl ring, can enhance cell permeability. Avoid multiple amide motifs in the linker.[1] - Introduce Intramolecular Hydrogen Bonds: This can reduce the molecule's size and polarity, facilitating passage across cell membranes. |
| Rapid Metabolism/Clearance | - Improve Metabolic Stability: Modify metabolically liable sites within the PROTAC structure, often within the linker. Strategies include changing linker length, altering anchor points, or using cyclic linkers.[1] |
| High Molecular Weight | - Optimize Linker Length and Composition: While PROTACs inherently have high molecular weights, careful linker design can minimize this while maintaining the necessary ternary complex formation. |
Problem 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
Question: My this compound PROTAC is potent in vitro, but the in vivo results are disappointing. What could be the reason for this disconnect?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| "Hook Effect" | - Dose-Response Studies: At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-VHL) can outcompete the formation of the productive ternary complex, leading to reduced efficacy.[1] Conduct thorough in vivo dose-response studies to identify the optimal therapeutic window. |
| Suboptimal Ternary Complex Formation In Vivo | - Ternary Complex Characterization: The stability and cooperativity of the ternary complex (Target-PROTAC-VHL) are crucial for efficient degradation. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize ternary complex formation and guide linker and ligand optimization. |
| Tissue-Specific E3 Ligase Expression | - Confirm VHL Expression in Target Tissue: The efficacy of a this compound-based PROTAC is dependent on the expression of the VHL E3 ligase in the target tissue. Verify VHL expression levels in your in vivo model using techniques like immunohistochemistry (IHC) or western blotting. |
| Target Protein Synthesis Rate | - Pharmacodynamic (PD) Modeling: A high rate of target protein synthesis in vivo can counteract the degradation induced by the PROTAC. Conduct PD studies to understand the kinetics of target protein turnover and optimize the dosing regimen accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a this compound-based PROTAC?
A1: this compound is a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] A this compound-based PROTAC is a heterobifunctional molecule with three components: a warhead that binds to the target protein, a linker, and the this compound ligand that recruits the VHL E3 ligase. By bringing the target protein and the VHL E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.[4][5]
Q2: How do I select an appropriate animal model for in vivo studies?
A2: The choice of animal model is critical for the translatability of your findings. For oncology studies, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[6][7] It is important to ensure that the target protein is expressed in the chosen model and that the downstream signaling pathways are relevant to the human disease.
Q3: What are some key considerations for designing the in vivo study protocol?
A3: A well-designed in vivo study should include:
-
Dose-response and regimen optimization: Determine the optimal dose and schedule (e.g., once daily, twice weekly) to maximize efficacy and minimize toxicity.
-
Pharmacokinetic (PK) analysis: Measure drug concentration in plasma and tumor tissue over time to understand exposure.
-
Pharmacodynamic (PD) analysis: Assess target protein degradation in tumor and surrogate tissues at different time points.
-
Tumor growth inhibition (TGI) studies: Monitor tumor volume over the course of the treatment to evaluate anti-tumor efficacy.
-
Toxicity assessment: Monitor animal body weight, clinical signs, and perform terminal tissue analysis to assess safety.
Q4: Are there any known off-target effects associated with this compound?
A4: this compound itself is a potent and selective ligand for VHL and can disrupt the VHL:HIF-1α interaction, leading to the stabilization of HIF-1α and activation of the hypoxic response.[3] However, studies have shown that at concentrations typically used for PROTAC applications, the undesirable downstream effects from HIF stabilization are minimal.[4] Proteomic analyses have revealed that this compound is highly specific for VHL.[7]
Quantitative Data Summary
The following tables summarize in vivo efficacy data from preclinical studies of select this compound-based PROTACs.
Table 1: In Vivo Efficacy of BETd-260 (a BET Degrader)
| Parameter | Value | Reference |
| Animal Model | RS4;11 xenograft (mice) | [1][5] |
| Dose & Schedule | 5 mg/kg, i.v., every other day for 3 weeks | [8] |
| Efficacy | >90% tumor regression | [1][8] |
| Toxicity | No body weight loss or other signs of toxicity | [1][8] |
| Pharmacodynamics | >24h degradation of BRD2, BRD3, and BRD4 | [1] |
Table 2: In Vivo Efficacy of ACBI2 (a SMARCA2 Degrader)
| Parameter | Value | Reference |
| Animal Model | A549 xenograft (mice) | [9] |
| Dose & Schedule | 80 mg/kg, p.o., once daily | [9] |
| Efficacy | Significant tumor growth inhibition | [9] |
| Toxicity | Well tolerated | [9] |
| Pharmacokinetics | Oral bioavailability of 22% in mice | [9][10] |
| Pharmacodynamics | Dose-dependent degradation of tumor SMARCA2 | [9] |
Table 3: In Vivo Efficacy of a RIPK2 Degrader (PROTAC 6)
| Parameter | Value | Reference |
| Animal Model | Rat | [7][11] |
| Dose & Schedule | Single 0.5 mg/kg dose, s.c. | [7][11] |
| Pharmacodynamics | 78 ± 5% degradation of RIPK2 at 48h post-dose | [7][11] |
| Efficacy | >70% inhibition of TNFα level for 5 days | [7] |
Experimental Protocols
1. Western Blot Analysis for Target Degradation in Tumor Tissue
This protocol outlines the key steps for assessing target protein degradation in tumor samples from in vivo studies.
-
Sample Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
2. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound-based PROTAC.
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the PROTAC formulation at the desired concentration.
-
Administer the PROTAC to the treatment group via the chosen route (e.g., intraperitoneal, oral gavage) and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tumors and other tissues for PK/PD analysis (e.g., western blotting, IHC).
-
Visualizations
Caption: Mechanism of action of a this compound-based PROTAC.
Caption: this compound PROTACs hijack the VHL E3 ligase to degrade target oncoproteins.
Caption: General experimental workflow for in vivo evaluation of this compound PROTACs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: VH032 PROTAC Linker Optimization Strategies
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers developing and optimizing PROTACs utilizing the VH032 E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the this compound ligand (which binds to the Von Hippel-Lindau E3 ligase) to the warhead (which binds to the protein of interest, or POI). Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][3] The length, composition, and rigidity of the linker dictate the spatial orientation of the POI and VHL, influencing the stability and cooperativity of this ternary complex.[1]
Q2: What are the most common types of linkers used for this compound PROTACs?
A2: The most frequently used linkers are polyethylene glycol (PEG) chains and simple alkyl chains.[1][4] PEG linkers can improve solubility and permeability, while alkyl linkers offer a more hydrophobic option.[1][5] However, more rigid and functionalized linkers, such as those incorporating heterocyclic scaffolds (e.g., piperazine) or alkynes, are increasingly being used to achieve higher potency by pre-organizing the PROTAC into a bioactive conformation.[4]
Q3: How does linker length impact the efficacy of a this compound PROTAC?
A3: Linker length is a critical parameter that must be empirically optimized. An optimal linker length facilitates the formation of favorable protein-protein interactions within the ternary complex.[4] Linkers that are too short may cause steric hindrance, preventing the complex from forming. Conversely, linkers that are too long may have a high entropic penalty, which can destabilize the ternary complex, although they can still lead to potent degradation.[4]
Q4: What is the "hook effect" and how is it related to the linker?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex.[7] While primarily concentration-dependent, linker properties that influence ternary complex stability can modulate the onset and severity of the hook effect. A well-designed linker that promotes high cooperativity in the ternary complex can help mitigate this effect.
Q5: Should I use a flexible or rigid linker for my this compound PROTAC?
A5: The choice between a flexible and rigid linker is target-dependent. Flexible linkers (like PEG or alkyl chains) have been widely used and allow for an unbiased search for a productive ternary complex orientation.[1] However, many highly optimized PROTACs employ more rigid linkers.[1] Rigid linkers can reduce the entropic penalty of forming the ternary complex, leading to higher potency.[1] Structural information from ternary complex crystal structures can provide valuable insights for designing rigid linkers that exploit specific protein-protein interactions.[8]
Troubleshooting Guide
Problem: My this compound PROTAC binds to the target protein and VHL in binary assays, but I don't observe any protein degradation in cells.
| Possible Cause | Suggested Troubleshooting Step |
| Ineffective Ternary Complex Formation | The linker may not be optimal for orienting the two proteins correctly. Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[4] |
| Poor Cell Permeability | PROTACs are often large molecules that fall outside the typical rules for drug-likeness, leading to poor membrane permeability.[5] Consider modifying the linker to be more hydrophobic or to shield polar groups through intramolecular hydrogen bonding.[5] Perform a PAMPA assay to assess permeability. |
| Lack of E3 Ligase Expression | The cell line used may not express sufficient levels of VHL. Confirm VHL expression using Western Blot. As a control, use a cell line known to be VHL-deficient (e.g., 786-O) and a VHL-reconstituted version (786-O/VHL).[9] |
| PROTAC Efflux | The PROTAC may be actively transported out of the cell by efflux pumps like MDR1. Test for degradation in the presence of known efflux pump inhibitors. |
Problem: I'm observing a very strong "hook effect," limiting the effective concentration range of my PROTAC.
| Possible Cause | Suggested Troubleshooting Step |
| Low Cooperativity | The linker is not effectively promoting stabilizing protein-protein interactions in the ternary complex. This leads to an equilibrium that favors binary complexes at high concentrations. |
| Suboptimal Linker Design | Modify the linker to improve ternary complex stability. This could involve changing the linker length, increasing its rigidity, or introducing functional groups that can form favorable interactions with either the target protein or VHL.[8] |
| Assay Conditions | Ensure the concentration range tested is appropriate. Use a wide range of concentrations (e.g., 8-10 points with half-log dilutions) to fully characterize the bell-shaped curve.[7] |
Problem: My PROTAC is not very potent (high DC50 value).
| Possible Cause | Suggested Troubleshooting Step |
| Weak Ternary Complex | The overall stability of the POI-PROTAC-VHL complex is low. Ternary complex stability, not just binary binding affinity, often correlates with degradation potency. |
| Linker Optimization Needed | Systematically vary the linker length, attachment points, and composition. Even small changes, like adding a single atom to the linker, can significantly impact potency.[10] |
| Poor Physicochemical Properties | The PROTAC may have poor solubility, leading to low effective concentrations in the cell.[1] Modifying the linker (e.g., incorporating PEG units) can improve solubility.[1] |
Quantitative Data on Linker Modifications
The following table summarizes representative data on how linker modifications can affect the performance of VHL-based PROTACs. Actual values are highly dependent on the specific target and warhead used.
| Linker Type | Linker Modification | Typical DC50 | Typical Dmax | Key Considerations |
| Alkyl Chain | Short (e.g., 4-6 atoms) | 50-500 nM | >80% | May suffer from poor water solubility.[1] |
| Alkyl Chain | Long (e.g., 10-12 atoms) | 1-40 nM | >90% | Can be highly potent but may lack positive cooperativity.[4] |
| PEG Chain | 2-4 PEG Units | 10-100 nM | >90% | Generally improves solubility and permeability compared to alkyl chains.[5] |
| PEG Chain | >6 PEG Units | Variable | Variable | Can be metabolically labile; may be too flexible, leading to an entropic penalty.[1] |
| Rigid (e.g., Piperazine) | Incorporation of rigid motifs | <10 nM | >95% | Can pre-organize the PROTAC for optimal binding, increasing potency.[1][4] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is the standard method for quantifying PROTAC-induced protein degradation.
-
Cell Plating: Plate cells (e.g., 5 x 10^5 cells/well) in 6-well plates and allow them to adhere for 24 hours.[11]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 8-10 concentrations using half-log dilutions) and a DMSO vehicle control for a predetermined time (e.g., 24 hours).[7][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of remaining protein relative to the DMSO control.
Protocol 2: In-Cell Western for Higher-Throughput Analysis
This plate-based immunofluorescence method offers higher throughput than traditional Western blotting.[12]
-
Cell Plating & Treatment: Plate cells in 96-well plates and treat with serial dilutions of your this compound PROTACs as described above.
-
Fixation & Permeabilization:
-
After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate with a primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody & Normalization:
-
Wash wells with PBS-T (0.1% Tween-20).
-
Incubate with an IRDye-conjugated secondary antibody and a cell staining dye (for normalization) for 1 hour, protected from light.
-
-
Imaging: Wash wells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The target protein signal is normalized to the cell stain signal to calculate degradation.
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that your PROTAC induces ubiquitination of the target protein.
-
Immunoprecipitation: Treat cells with an effective concentration of your PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.[9] Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elution: Elute the immunoprecipitated protein from the beads.
-
Western Blot Analysis: Perform a Western blot on the eluted samples.[9]
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates poly-ubiquitination of the target protein.[9]
Visual Guides & Workflows
Caption: this compound PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Caption: An iterative workflow for designing, synthesizing, and evaluating this compound PROTACs to optimize linker properties for potency and permeability.
References
- 1. musechem.com [musechem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing VH032 PROTAC Resistance Mechanisms
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-based PROTAC is showing decreased efficacy in my cell line over time. What are the potential resistance mechanisms?
A1: Acquired resistance to PROTACs, including those utilizing the this compound ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, can arise from several factors. The most commonly observed mechanisms include:
-
Alterations in the E3 Ligase Complex: Genomic alterations in the components of the VHL E3 ligase complex are a primary driver of resistance. This can include loss-of-function mutations or decreased expression of VHL itself, or other essential components like Cullin 2 (CUL2).[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein), can actively pump the PROTAC out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Target Protein Modifications: Although less common with PROTACs compared to traditional inhibitors, mutations in the target protein could potentially hinder the formation of a stable ternary complex (Target Protein-PROTAC-VHL), thus preventing efficient ubiquitination and degradation.
-
Activation of Compensatory Pathways: Cells may adapt to the degradation of the target protein by upregulating parallel signaling pathways that bypass the therapeutic effect of the PROTAC.
Q2: How can I determine if VHL expression levels are the cause of resistance to my this compound-PROTAC?
A2: To investigate the role of VHL in PROTAC resistance, you can perform the following experiments:
-
Western Blotting: Compare the protein levels of VHL in your sensitive and resistant cell lines. A significant decrease or complete loss of VHL protein in the resistant line is a strong indicator of this resistance mechanism.
-
Gene Sequencing: Sequence the VHL gene in your resistant cells to identify any potential mutations that could impair its function.[2][3][4][5][6]
-
Rescue Experiments: Transfect the resistant cells with a wild-type VHL expression vector. If this restores sensitivity to your this compound-PROTAC, it confirms that the loss of VHL function was the cause of resistance.
Q3: I suspect increased drug efflux is mediating resistance. How can I test for this?
A3: Overexpression of drug efflux pumps like MDR1 is a known mechanism of resistance. To assess this, you can:
-
Quantitative PCR (qPCR) or Western Blotting: Measure the mRNA or protein levels of MDR1 (gene name: ABCB1) in your sensitive and resistant cells. A significant upregulation in the resistant cells would be indicative of this mechanism.
-
Flow Cytometry: Use a fluorescently labeled antibody against MDR1 to quantify its surface expression on sensitive versus resistant cells.
-
Co-treatment with Efflux Pump Inhibitors: Treat your resistant cells with your this compound-PROTAC in combination with a known MDR1 inhibitor (e.g., verapamil, cyclosporine A). A restoration of PROTAC-mediated degradation would suggest that drug efflux is a key resistance mechanism.
Q4: My this compound-PROTAC is no longer degrading the target protein, but I don't see any changes in VHL or MDR1 expression. What else could be the issue?
A4: If the primary resistance mechanisms have been ruled out, consider the following possibilities:
-
Impaired Ternary Complex Formation: Even with functional VHL, mutations in the target protein or other cellular factors could prevent the stable formation of the "Target-PROTAC-VHL" ternary complex, which is essential for degradation. Co-immunoprecipitation (Co-IP) experiments can be used to assess the formation of this complex.
-
Altered Ubiquitination/Proteasome Machinery: While less common, mutations or altered expression of other components of the ubiquitin-proteasome system (UPS) could impact the efficiency of target degradation.
-
Off-Target Effects: The PROTAC may have off-target effects that induce a cellular response leading to resistance. Quantitative proteomics can help identify unexpected changes in the proteome of resistant cells.
Troubleshooting Guides
Problem 1: Decreased or No Target Degradation Observed by Western Blot
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient PROTAC concentration or incubation time | Perform a dose-response and time-course experiment. | Determine the optimal concentration (DC50) and time for maximal degradation. |
| Poor cell permeability of the PROTAC | Use cell permeability assays (e.g., PAMPA) or co-treat with a permeabilizing agent (use with caution as it may affect cell health).[7][8][9] | Increased intracellular PROTAC concentration and target degradation. |
| Loss of VHL expression/function | 1. Check VHL protein levels by Western blot. 2. Sequence the VHL gene. 3. Perform a VHL rescue experiment. | 1. VHL levels are lower in resistant cells. 2. Identification of a loss-of-function mutation. 3. Restored sensitivity to the PROTAC. |
| Increased MDR1 expression | 1. Check MDR1 protein levels by Western blot or flow cytometry. 2. Co-treat with an MDR1 inhibitor. | 1. MDR1 levels are higher in resistant cells. 2. Restoration of target degradation. |
| Inefficient ternary complex formation | Perform a co-immunoprecipitation (Co-IP) experiment to pull down the target protein and blot for VHL, or vice versa. | Detection of the ternary complex in sensitive cells but not in resistant cells. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell seeding density is not optimal | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. | Consistent and reproducible cell viability data. |
| PROTAC cytotoxicity is independent of target degradation | Use a non-degrading control PROTAC (e.g., one with a mutated VHL-binding ligand) to assess off-target toxicity. | The control PROTAC should not affect cell viability, while the active PROTAC shows dose-dependent effects. |
| Assay interference | Ensure that the PROTAC or its vehicle (e.g., DMSO) does not interfere with the viability assay readout (e.g., absorbance, fluorescence, luminescence). | Run controls with the PROTAC in cell-free assay medium. |
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the levels of the target protein and VHL in sensitive and resistant cells after treatment with a this compound-PROTAC.
Materials:
-
Sensitive and resistant cell lines
-
This compound-PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (Target-specific, VHL, and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the this compound-PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To determine if the this compound-PROTAC induces the formation of a ternary complex between the target protein and VHL.
Materials:
-
Sensitive and resistant cells
-
This compound-PROTAC and vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-Target Protein or anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat sensitive and resistant cells with the this compound-PROTAC or vehicle control.
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against the target protein and VHL.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the this compound-PROTAC on the viability of sensitive and resistant cells.
Materials:
-
Sensitive and resistant cells
-
This compound-PROTAC
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed sensitive and resistant cells in a 96-well plate at an optimized density.
-
After 24 hours, treat the cells with a serial dilution of the this compound-PROTAC.
-
Incubate for the desired period (e.g., 72 hours).
-
For MTT assay, add MTT reagent and incubate, then add solubilization solution. For CellTiter-Glo®, add the reagent and incubate.
-
Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Data Presentation
Table 1: Illustrative DC50 and Dmax Values for a this compound-PROTAC in Sensitive vs. Resistant Cells
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) |
| Sensitive | This compound-Target-Degrader | 50 | 95 |
| Resistant | This compound-Target-Degrader | >1000 | 20 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Illustrative IC50 Values from Cell Viability Assays
| Cell Line | PROTAC | IC50 (nM) |
| Sensitive | This compound-Target-Degrader | 100 |
| Resistant | This compound-Target-Degrader | >5000 |
IC50: Concentration for 50% inhibition of cell viability.
Table 3: Example Quantitative Proteomics Data for a Resistant Cell Line
| Protein | Gene | Fold Change (Resistant vs. Sensitive) | p-value | Potential Role in Resistance |
| P-glycoprotein 1 | ABCB1 | 15.2 | <0.001 | Drug Efflux |
| Cullin 2 | CUL2 | 0.4 | <0.01 | E3 Ligase Complex Component |
| Target Protein Y | TPY | 3.5 | <0.05 | Compensatory Pathway |
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Key mechanisms of resistance to this compound-based PROTACs.
Caption: A logical workflow for troubleshooting this compound PROTAC resistance.
References
- 1. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Test Description [mgp.upmc.com]
- 4. Test Details - von Hippel-Lindau (VHL) Disease, VHL, Sequencing [knightdxlabs.ohsu.edu]
- 5. Von Hippel-Lindau Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ldh.la.gov [ldh.la.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Cytotoxicity of VH032-Containing PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-containing Proteolysis Targeting Chimeras (PROTACs). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with this compound-containing PROTACs?
A1: Cytotoxicity in experiments with this compound-containing PROTACs can arise from several factors:
-
On-target toxicity: The degradation of the target protein itself may lead to cell death if the protein is essential for cell survival.
-
Off-target toxicity of the warhead: The ligand that binds to the protein of interest (the "warhead") may have inhibitory or toxic effects on other proteins, leading to off-target cytotoxicity.
-
Off-target toxicity of the this compound ligand: While this compound itself has been shown to have low cytotoxicity at concentrations typically used for PROTACs, high concentrations or specific cellular contexts might lead to off-target effects.[1]
-
PROTAC-induced neo-off-targets: The ternary complex formed by the PROTAC, the target protein, and this compound might create a novel interface that interacts with other cellular proteins, leading to unexpected toxicities.
-
General compound toxicity: Poor physicochemical properties of the PROTAC molecule, such as low solubility or membrane disruption, can cause non-specific cytotoxicity.
-
Stress responses: The degradation of a target protein can induce cellular stress responses, such as the unfolded protein response (UPR) or apoptosis, leading to cell death.
Q2: My this compound-containing PROTAC is showing high cytotoxicity even at low concentrations. What should I investigate first?
A2: High cytotoxicity at low concentrations warrants a systematic investigation. Here’s a recommended troubleshooting workflow:
-
Confirm On-Target Effect: Ensure that the observed cytotoxicity is a result of the degradation of your target protein.
-
Rescue Experiment: Overexpress a degradation-resistant mutant of your target protein. If the cytotoxicity is on-target, this should rescue the cells.
-
Correlate Degradation with Cytotoxicity: Perform a dose-response and time-course experiment to see if the extent of target protein degradation correlates with the level of cytotoxicity.
-
-
Evaluate Off-Target Effects of the Warhead:
-
Test the Warhead Alone: Treat cells with the warhead molecule (not attached to the linker and this compound) at equivalent concentrations to your PROTAC. Significant cytotoxicity suggests the warhead is the primary source.
-
-
Use Proper Negative Controls:
-
Inactive Epimer Control: Synthesize a version of your PROTAC with an inactive epimer of the this compound ligand (e.g., the cis-hydroxyproline diastereomer). This control should not bind to VHL and thus should not induce degradation. If this control is still toxic, it points towards off-target effects of the warhead or general compound toxicity.[1]
-
Non-binding Warhead Control: If possible, use a structurally similar analog of your warhead that does not bind to the target protein.
-
Q3: How can I differentiate between apoptosis and necrosis induced by my PROTAC?
A3: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cell death.
-
Apoptosis is a programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of caspases.
-
Necrosis is an uncontrolled form of cell death resulting from cellular injury, leading to cell swelling, membrane rupture, and inflammation.
You can use the following assays to distinguish between them:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7. An increase in their activity is a hallmark of apoptosis.
-
Morphological Analysis: Use microscopy to observe the characteristic morphological changes of apoptosis (cell shrinkage, chromatin condensation) versus necrosis (cell swelling, membrane rupture).
Troubleshooting Guides
Problem 1: High background cytotoxicity in control wells.
-
Possible Cause: Solvent toxicity (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to assess solvent toxicity.
-
Possible Cause: Poor compound solubility.
-
Solution: Visually inspect your compound stock solution and the final dilutions in media for any precipitation. If solubility is an issue, consider using a different solvent, gentle warming, or sonication. Poor solubility can lead to compound precipitation and non-specific cytotoxicity.
Problem 2: The inactive epimer of my this compound-PROTAC is also cytotoxic.
-
Possible Cause: The cytotoxicity is independent of VHL-mediated degradation and is likely due to off-target effects of the warhead or the overall physicochemical properties of the PROTAC molecule.
-
Troubleshooting Steps:
-
Test the warhead alone: As mentioned in FAQ 2, this will help determine if the warhead is the source of toxicity.
-
Modify the linker: The linker can influence the overall properties of the PROTAC. Consider synthesizing analogs with different linker lengths or compositions (e.g., PEG-based vs. alkyl chains) to improve solubility and reduce non-specific toxicity.
-
Perform a Cellular Thermal Shift Assay (CETSA): This technique can help identify off-target proteins that are engaged by your PROTAC in an intact cell environment.
-
Problem 3: I am observing a decrease in my target protein levels, but I suspect it's due to cytotoxicity and not true degradation.
-
Possible Cause: General cellular stress and cell death can lead to a non-specific shutdown of protein synthesis and an increase in protein turnover, which can be mistaken for PROTAC-mediated degradation.[2]
-
Troubleshooting Steps:
-
Use a Proteasome Inhibitor: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). If the decrease in your target protein is due to proteasome-mediated degradation, the proteasome inhibitor should rescue the protein levels.
-
Use a Neddylation Inhibitor: The activity of Cullin-RING ligases, including VHL, depends on neddylation. Co-treatment with a neddylation inhibitor (e.g., MLN4924) should block VHL-dependent degradation.
-
Time-Course Experiment: True PROTAC-mediated degradation is often rapid. A time-course experiment can help distinguish between rapid degradation and a slower, non-specific decrease in protein levels due to cytotoxicity.
-
Orthogonal Assays: Confirm target engagement without relying on degradation. Techniques like CETSA or NanoBRET™ can validate that your PROTAC is binding to the target protein and VHL in cells.
-
Data Presentation
The following tables provide a template for summarizing and comparing the cytotoxicity of different this compound-containing PROTACs. Note that IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary significantly depending on the cell line, assay type, and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50/CC50 in µM) of this compound-PROTACs with Different Warheads
| PROTAC ID | Target Protein | Warhead | Cell Line | Cytotoxicity (IC50/CC50, µM) | Reference |
| PROTAC-A | Protein X | Inhibitor A | Cell Line 1 | 0.5 | Fictional |
| PROTAC-B | Protein X | Inhibitor B | Cell Line 1 | >10 | Fictional |
| PROTAC-C | Protein Y | Inhibitor C | Cell Line 2 | 2.1 | Fictional |
Table 2: Effect of Linker Modification on PROTAC Cytotoxicity
| PROTAC ID | Linker Type | Linker Length (atoms) | Cell Line | Cytotoxicity (IC50/CC50, µM) | Reference |
| PROTAC-X-1 | PEG | 12 | Cell Line 3 | 1.2 | Fictional |
| PROTAC-X-2 | Alkyl | 12 | Cell Line 3 | 5.8 | Fictional |
| PROTAC-X-3 | PEG | 16 | Cell Line 3 | 0.8 | Fictional |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol outlines the steps for determining the cytotoxicity of a this compound-containing PROTAC using the Cell Counting Kit-8 (CCK-8).
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound-containing PROTAC and control compounds
-
Vehicle (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your PROTAC and control compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of your compounds. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50/CC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway Diagram
Caption: On-target and potential off-target pathways of this compound-PROTACs.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating PROTAC-induced cytotoxicity.
References
VH032 PROTAC ternary complex formation issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with VH032-based PROTAC ternary complex formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I not observing ternary complex formation despite having a high-affinity this compound-based PROTAC?
A1: Several factors can prevent or weaken the formation of the Target Protein (POI)-PROTAC-VHL ternary complex, even with potent binders.
-
Steric Hindrance: The linker connecting this compound to the POI-binding moiety might be too short, causing a steric clash between the POI and the VHL E3 ligase, or it may be too long and flexible, which can hinder protein proximity.[1]
-
Negative Cooperativity: The binding of the PROTAC to one protein may allosterically inhibit the binding of the second protein, a phenomenon known as negative cooperativity.[2][3] This destabilizes the ternary complex.
-
Unfavorable Protein-Protein Interactions (PPIs): The specific orientation of the POI and VHL, dictated by the PROTAC's structure, may lead to repulsive or unfavorable interactions between the protein surfaces.[1] Conversely, favorable PPIs are crucial for stabilizing the complex.[1]
-
Low Protein Concentration or Purity: Insufficient concentrations of purified POI or VHL complex in biophysical assays can make it difficult to detect complex formation. Ensure all proteins are pure, properly folded, and used at appropriate concentrations.
Q2: My degradation assay shows a bell-shaped curve or "hook effect." What causes this and how can I mitigate it?
A2: The "hook effect" is a common phenomenon with bifunctional molecules like PROTACs, where degradation efficiency decreases at high PROTAC concentrations.[4][5]
-
Cause: At high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, leading to the formation of non-productive binary complexes (POI-PROTAC and PROTAC-VHL) that cannot form the productive ternary complex.[5][6] This competition reduces the amount of ternary complex available for ubiquitination.
-
Mitigation Strategies:
-
Titrate PROTAC Concentration: Perform a wide dose-response curve (e.g., using half-log dilutions) to identify the optimal concentration range for degradation before the hook effect begins.[7]
-
Enhance Cooperativity: The hook effect is less pronounced in systems with high positive cooperativity, where the formation of the ternary complex is thermodynamically favored over the binary complexes.[3][4] Rational design of the linker or modification of the warheads can improve cooperativity.[8] Trivalent PROTACs have also been developed to minimize the hook effect by leveraging avidity.[6][9]
-
Q3: My PROTAC shows good binary binding to both the target protein and VHL, but it doesn't induce degradation. What are the potential issues?
A3: The formation of a stable ternary complex is necessary but not always sufficient for degradation.[10]
-
Unproductive Ternary Complex Geometry: The orientation of the POI and VHL within the complex is critical. If the PROTAC positions the POI in a way that no surface lysines are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase, ubiquitination cannot occur.[7][10]
-
Slow Ubiquitin Transfer: The kinetics of ubiquitin transfer from the E2 enzyme to the POI might be inefficient for the specific complex formed.[7]
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular targets. PROTACs often have high molecular weights and multiple hydrogen bond donors/acceptors, which can limit membrane permeability.[1][11] Consider performing cell-based target engagement assays, such as NanoBRET, to confirm intracellular activity.[12][13]
-
Cytotoxicity: At higher concentrations, some PROTACs can induce cytotoxicity, leading to VHL-independent protein degradation that can be misleading. It is crucial to run viability assays and use appropriate negative controls to confirm the degradation is VHL-dependent.[12]
Q4: What is cooperativity in the context of PROTACs, and why is it important?
A4: Cooperativity (alpha, α) is a measure of how the binding of a PROTAC to one protein partner influences its affinity for the second protein partner.[4]
-
Definition: It is calculated as the ratio of the PROTAC's binary binding affinity to its ternary binding affinity.[4]
-
Positive Cooperativity (α > 1): The formation of a binary complex enhances binding to the second protein, resulting in a more stable ternary complex.[2][14]
-
Negative Cooperativity (α < 1): The formation of a binary complex inhibits binding to the second protein, destabilizing the ternary complex.[3]
-
No Cooperativity (α = 1): The binding events are independent.[2]
-
-
Importance: High positive cooperativity is a desirable feature in PROTAC design. It leads to more stable and long-lived ternary complexes, which can enhance the rate of ubiquitination and subsequent degradation.[4][14] It also helps to mitigate the hook effect by favoring the ternary complex over binary complexes.[3][4]
Quantitative Data Summary: Binding Affinities
The binding affinity of the this compound ligand and PROTACs incorporating it are critical for ternary complex formation. The values below are compiled from various biophysical assays.
| Molecule | Binding Partner | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound | VHL E3 Ligase | Not Specified | 185 nM | [15][16] |
| MZ1 | VHL Complex | SPR | 29 nM | [17][18] |
| MZ1 | VHL Complex | ITC | 66 nM | [17][18] |
| MZ1 | Brd4BD2 | SPR | 1 nM | [17][18] |
| MZ1 | Brd4BD2 | ITC | 4 nM | [17][18] |
| BODIPY FL this compound | VCB Complex | TR-FRET | 3.01 nM | [19] |
Key Experimental Protocols
Detailed methodologies are essential for accurately characterizing ternary complex formation. Below are summarized protocols for common biophysical assays.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol is adapted from methodologies used to measure the kinetics and cooperativity of PROTAC-induced ternary complexes.[4][17][18]
Objective: To measure the binding affinity and dissociation kinetics of a PROTAC to its E3 ligase in the absence (binary) and presence (ternary) of the target protein.
Methodology:
-
Chip Preparation: Covalently immobilize the purified VHL-ElonginB-ElonginC (VCB) complex onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binary Interaction Analysis:
-
Prepare a dilution series of the this compound-based PROTAC in a suitable running buffer (e.g., HBS-EP+).
-
Inject the PROTAC solutions over the immobilized VHL surface at a constant flow rate.
-
Measure the association and dissociation phases to determine the binary binding kinetics (kon, koff) and affinity (Kd).
-
-
Ternary Interaction Analysis:
-
Prepare a similar dilution series of the PROTAC. To each concentration, add a constant, near-saturating concentration of the purified target protein (POI).
-
Incubate the PROTAC-POI solutions to allow for pre-equilibration.
-
Inject the mixed solutions over the immobilized VHL surface.
-
Measure the association and dissociation phases to determine the ternary binding kinetics and affinity.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kinetic parameters.
-
Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol provides a framework for measuring the thermodynamic properties of PROTAC-induced ternary complex formation.[17][18]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
Methodology:
-
Sample Preparation:
-
Dialyze all components (VHL complex, POI, PROTAC) into the same buffer to minimize buffer mismatch effects.
-
Prepare the cell sample: a solution of the VHL complex at a known concentration.
-
Prepare the syringe sample: a solution of the POI and the PROTAC at concentrations significantly higher than the cell sample. The PROTAC concentration should be sufficient to saturate the POI.
-
-
Instrument Setup:
-
Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of small, sequential injections of the syringe sample (POI + PROTAC) into the cell sample (VHL).
-
Record the heat changes associated with each injection.
-
-
Control Experiments:
-
Perform control titrations, such as injecting the POI+PROTAC solution into buffer, to account for heats of dilution.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Subtract the heats of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, n).
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for a this compound-based PROTAC.
Caption: Experimental workflow for SPR-based ternary complex analysis.
Caption: Troubleshooting logic for this compound-PROTAC degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. marinbio.com [marinbio.com]
- 10. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 11. Understanding and Improving the Membrane Permeability of this compound-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. selleckchem.com [selleckchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to VHL Ligands: VH032 vs. VH298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used von Hippel-Lindau (VHL) E3 ligase ligands, VH032 and VH298. Developed as chemical probes to investigate the VHL-HIF signaling pathway and as crucial components of Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of their respective characteristics is paramount for experimental design and drug development. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
Introduction to VHL Ligands and the Hypoxia Signaling Pathway
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex. A primary function of this complex is to regulate cellular response to changes in oxygen levels by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Small molecule VHL ligands, such as this compound and VH298, are designed to mimic the hydroxylated HIF-α peptide, thereby competitively binding to VHL and disrupting the VHL:HIF-α interaction. This inhibition leads to the stabilization of HIF-α, which can then translocate to the nucleus and induce the transcription of genes involved in processes like angiogenesis and glucose metabolism.
Performance Comparison: this compound vs. VH298
VH298 was developed through a structure-guided optimization of earlier VHL inhibitors, including this compound. This has resulted in VH298 exhibiting higher potency in both biochemical and cellular assays.
Quantitative Data Summary
| Parameter | This compound | VH298 | Reference(s) |
| Binding Affinity (Kd) | 185 nM | 80-90 nM | [1][2] |
| Cellular HIF-1α Stabilization | Detectable at higher concentrations (e.g., 150 µM for 3-fold increase in U2OS cells) | More potent, detectable at 10 µM, with 50 µM achieving a 3-fold increase in U2OS cells. | [3] |
| Induction of HIF Target Genes | Induces upregulation of HIF target genes. | Induces a more potent upregulation of HIF target genes compared to this compound. | [2] |
| Use in PROTACs | Widely used as a VHL ligand in various PROTACs. | Also widely used, with its higher affinity potentially offering advantages in certain PROTAC designs. | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare VHL ligands are provided below.
VHL Ligand Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the binding affinity of a ligand to the VHL complex.
Materials:
-
Recombinant His-tagged human VBC (VHL/ElonginB/ElonginC) complex
-
Terbium-labeled Anti-His Antibody (Donor)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL this compound) (Acceptor)
-
Test compounds (this compound, VH298)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN 20)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a master mix containing the His-VBC complex, Anti-His-Europium antibody, and the fluorescent VHL ligand in assay buffer.
-
Prepare serial dilutions of the test compounds (this compound and VH298) in assay buffer.
-
Add a small volume of the diluted test compounds to the wells of the 384-well plate.
-
Add the master mix to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader, with excitation around 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated. The data is then plotted against the concentration of the test compound to determine the IC50, which can be converted to a binding affinity constant (Ki).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profile
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified VHL protein complex
-
This compound and VH298 ligands
-
Identical, degassed buffer for both protein and ligands (e.g., PBS or HEPES with matched pH and additives)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare the VHL protein solution (e.g., 10 µM) and the ligand solution (e.g., 100 µM) in the exact same, degassed buffer.
-
Load the VHL protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Allow the system to equilibrate to a stable baseline.
-
Initiate the titration, where small aliquots of the ligand are injected into the protein solution.
-
The heat change associated with each injection is measured.
-
The raw data is integrated to obtain the heat change per injection, which is then plotted against the molar ratio of ligand to protein.
-
This binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of binding (n).
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of the VHL ligands to stabilize HIF-1α in a cellular context.
Materials:
-
Cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound and VH298
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, VH298, or DMSO for a specified time (e.g., 4-8 hours).
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HIF-1α, followed by incubation with a loading control antibody like β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the HIF-1α band, normalized to the loading control, indicates the level of stabilization.
Conclusion
Both this compound and VH298 are invaluable tools for the study of the hypoxia signaling pathway and for the development of PROTACs. The selection between the two will depend on the specific experimental context. VH298 offers higher potency, which may be advantageous for achieving significant HIF-1α stabilization at lower concentrations in cellular assays or for designing highly potent PROTACs. However, this compound remains a widely used and effective VHL ligand. The experimental protocols provided herein offer a robust framework for the characterization and comparison of these and other VHL ligands.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands: VH032 and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of an E3 ligase ligand is a critical determinant of the efficacy and specificity of proteolysis-targeting chimeras (PROTACs). Among the most widely utilized E3 ligases is the von Hippel-Lindau (VHL) protein complex. This guide provides an objective comparison of VH032, a potent VHL ligand, with other notable E3 ligase ligands, supported by experimental data and detailed methodologies. Our analysis aims to equip researchers with the necessary information to select the most appropriate ligand for their therapeutic development endeavors.
Overview of this compound
This compound is a highly selective and potent small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions by disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to hypoxia.[1][2] This inhibitory action makes this compound a valuable tool for studying hypoxia signaling pathways and a cornerstone in the design of PROTACs that hijack the VHL complex to induce the degradation of specific target proteins.[1][2]
Quantitative Comparison of VHL Ligand Performance
The binding affinity of a ligand to its E3 ligase is a crucial parameter that influences the formation of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the efficiency of protein degradation. Below is a summary of the binding affinities for this compound and other VHL ligands, as determined by various biophysical assays.
| Ligand | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) |
| This compound | TR-FRET | 77.8 | 33.4 | - |
| FP | 352.2 | 142.1 | 185 | |
| VH298 | TR-FRET | 44.0 | 18.9 | - |
| FP | 288.2 | 110.4 | 80 | |
| This compound phenol | TR-FRET | 34.0 | 14.6 | - |
| FP | 212.5 | 77.9 | - | |
| MZ1 | TR-FRET | 14.7 | 6.3 | - |
| FP | 226.2 | 79.7 | - |
Comparison with Other E3 Ligase Ligands: A Broader Perspective
While VHL is a prominent E3 ligase in PROTAC development, others, such as Cereblon (CRBN), are also widely employed. Ligands for CRBN, like pomalidomide and lenalidomide, are derived from immunomodulatory drugs (IMiDs). A direct quantitative comparison of binding affinities between VHL and CRBN ligands is challenging due to differing experimental conditions in published studies. However, we can provide reported affinity values for key CRBN ligands to offer a broader context.
| Ligand | E3 Ligase | Assay Type | Kd (µM) | Ki (µM) |
| Pomalidomide | Cereblon (CRBN) | ITC | 12.5 | - |
| FRET | - | 2.1 | ||
| NMR | 55 | - | ||
| Lenalidomide | Cereblon (CRBN) | - | 0.178 | - |
| Thalidomide | Cereblon (CRBN) | - | 0.250 | - |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided.
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.
Caption: General mechanism of action for a this compound-based PROTAC.
Caption: A simplified workflow for a TR-FRET based VHL ligand binding assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of ligand binding.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding
This protocol is adapted from a method used to characterize VHL ligands.[1]
Materials and Reagents:
-
Recombinant His-Tagged Human VBC (VHL-ElonginB-ElonginC) complex
-
Anti-His Europium labeled Antibody (Donor)
-
Fluorescent VHL E3 ligase ligand (e.g., CELT-150) (Acceptor)
-
Test compounds (e.g., this compound, VH298)
-
Assay Buffer: 20mM HEPES pH 7.5, 150mM NaCl, 1mM TCEP, 0.01% TWEEN20
-
TR-FRET compatible 384-well plates
Procedure:
-
Compound Preparation: Prepare a 2X concentration serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the wells should not exceed 2%.
-
Master Mix Preparation: Prepare a master mix containing the VBC complex, Anti-His-Eu antibody, and the fluorescent VHL ligand at 2X the final desired concentration in the assay buffer. For example: 100nM His-VBC complex, 1nM Anti-His-Eu Ab, and 400nM fluorescent ligand.
-
Assay Plate Preparation: Dispense 7.5 µL of the 2X compound solutions into the 384-well plate.
-
Reaction Initiation: Add 7.5 µL of the master mix to each well, bringing the total volume to 15 µL.
-
Incubation: Centrifuge the plate briefly and incubate in the dark at room temperature. Signal stabilization is typically observed around 90 minutes, with measurements taken up to 3 hours.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader capable of excitation at approximately 390 nm and detection at 650 nm (acceptor) and a reference wavelength.
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities. The potency of the test compounds (IC50) is determined by plotting the TR-FRET ratio against the compound concentration.
Fluorescence Polarization (FP) Assay for VHL Binding
This protocol provides a general framework for an FP-based competitive binding assay.
Materials and Reagents:
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL this compound)
-
Test compounds
-
FP Assay Buffer (e.g., 1X PBS, 0.1% NP40, 0.5mM DTT, 10% Glycerol)
-
Black, low-binding microtiter plates
Procedure:
-
Reagent Preparation: Dilute the VBC complex and the fluorescent probe to the desired working concentrations in the FP assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a microtiter plate, add the assay buffer, the fluorescent probe, and the test compound.
-
Reaction Initiation: Add the VBC complex to initiate the binding reaction. The final volume is typically 20-100 µL.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound to determine the IC50 value.
Conclusion
This compound stands as a robust and widely validated ligand for the VHL E3 ligase, demonstrating high potency in various binding assays. The selection between this compound and other ligands, such as the even more potent VH298, will depend on the specific requirements of the PROTAC being designed, including desired degradation kinetics and potential for cooperative binding in the ternary complex. Furthermore, the choice between VHL and other E3 ligases like CRBN will be guided by factors such as tissue expression, known substrate scope, and the availability of well-characterized ligands. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the development of next-generation protein degraders.
References
A Comparative Guide to the Validation of VH032-Mediated Protein Degradation
For researchers, scientists, and drug development professionals exploring the landscape of targeted protein degradation (TPD), this guide provides an objective comparison of proteolysis-targeting chimeras (PROTACs) that utilize the popular Von Hippel-Lindau (VHL) E3 ligase ligand, VH032. We present supporting experimental data, detailed validation protocols, and a comparative analysis against common alternatives.
Introduction to this compound and PROTAC Technology
Targeted protein degradation is a revolutionary therapeutic strategy that co-opts the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. This is achieved using bifunctional molecules called PROTACs. A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome.
This compound is a potent and selective small molecule ligand for the VHL E3 ligase. It is widely used as the E3 ligase-recruiting component in many research and clinical PROTACs. By binding to VHL, this compound enables the PROTAC to hijack the VHL complex, bringing it into close proximity with the protein of interest for subsequent degradation.
Mechanism of this compound-Mediated Degradation
The action of a this compound-based PROTAC involves the formation of a key ternary complex, comprising the VHL E3 ligase, the PROTAC molecule, and the target protein. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Comparison with Alternatives: VHL vs. Cereblon (CRBN)
The most common alternative to VHL-based PROTACs are those that recruit the Cereblon (CRBN) E3 ligase, often using ligands derived from thalidomide or its analogs (e.g., pomalidomide, lenalidomide). The choice between VHL and CRBN can significantly impact a PROTAC's efficacy, selectivity, and therapeutic window.[]
| Feature | VHL-Based (e.g., using this compound) | CRBN-Based (e.g., using Pomalidomide) |
| Tissue Expression | Expression can be low in certain solid tumors and is regulated by oxygen levels (hypoxia can down-regulate VHL).[] | Generally considered to be more ubiquitously and stably expressed across various tissues.[2] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus.[] | Primarily nuclear, but can shuttle to the cytoplasm. This may favor degradation of nuclear targets.[] |
| Ternary Complex Kinetics | Forms relatively long-lived, stable ternary complexes. This can be advantageous for degrading stable proteins.[] | Often exhibits faster on/off rates and turnover. This may be beneficial for rapid degradation of targets.[] |
| Off-Target/Neo-substrate Profile | Generally considered to have a smaller promiscuity window, leading to higher selectivity for the intended target.[] | Known to have broader substrate promiscuity, which can lead to the degradation of unintended zinc-finger transcription factors.[] |
| Clinical Development | VHL-based PROTACs are advancing in clinical trials for various indications. | CRBN-based PROTACs were among the first to enter clinical trials and have shown significant promise, particularly in oncology. |
Performance Data: VHL vs. CRBN-Based Degraders
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes representative data comparing VHL- and CRBN-based PROTACs targeting the same protein, Bromodomain-containing protein 4 (BRD4).
| Degrader | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 [3] | VHL | BRD4 | HeLa | ~15 | >90% |
| dBET1 [3] | CRBN | BRD4 | HeLa | ~50 | >90% |
| ARV-771 | VHL | BRD4 | LNCaP | <1 | >95% |
| Compound 14a [4] | VHL & CRBN (degrades CRBN) | CRBN | MM1.S | 200 | ~98% |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison is best made within the same study under identical experimental conditions. MZ1 and dBET1 are widely used tool compounds that target BRD4 using VHL and CRBN, respectively.[3] Studies have shown that VHL-based PROTACs like MZ1 can be broadly active across a wide range of cell lines, whereas the activity of CRBN-based PROTACs like dBET1 can be more variable.[3]
Experimental Validation Protocols
Validating the activity and mechanism of a this compound-based PROTAC requires a series of well-controlled experiments. The workflow typically involves confirming target degradation, demonstrating dependence on the ubiquitin-proteasome system, and assessing selectivity.
References
Evaluating the Specificity of VH032-Based PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The specificity of a PROTAC is paramount to its therapeutic success, minimizing off-target effects and ensuring the selective removal of the intended protein. This guide provides a detailed comparison of the specificity of PROTACs based on the VH032 ligand, which hijacks the von Hippel-Lindau (VHL) E3 ligase, against other common PROTAC scaffolds, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound-Based vs. CRBN-Based PROTACs
A common point of comparison for VHL-based PROTACs are those that recruit the Cereblon (CRBN) E3 ligase. Two well-characterized examples are MZ1, a this compound-based PROTAC, and dBET1, a CRBN-based PROTAC, both of which target the bromodomain and extraterminal domain (BET) protein BRD4.
Studies have shown that while both PROTACs can effectively induce the degradation of BRD4, the VHL-recruiting MZ1 often demonstrates broader and more consistent activity across a diverse panel of cancer cell lines.[1][2] In contrast, the activity of the CRBN-based dBET1 can be more variable, with some cell lines showing limited or no degradation of BRD4.[1][2] This suggests that the cellular machinery required for CRBN-mediated degradation may be more variably expressed or regulated across different cellular contexts.
The specificity of these PROTACs is not solely dependent on the E3 ligase recruiter but is a complex interplay between the warhead's affinity for the target, the linker's properties, and the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and inhibitory concentration (IC50) of MZ1 and dBET1 in various cancer cell lines. Lower values indicate higher potency.
| Cell Line | PROTAC | Target | DC50 (nM) | IC50 (nM) | Reference |
| HeLa | MZ1 | BRD4 | ~10 | - | [1] |
| HeLa | dBET1 | BRD4 | ~100 | - | [1] |
| 22Rv1 | MZ1 | BRD4 | ~5 | - | [1] |
| 22Rv1 | dBET1 | BRD4 | ~20 | - | [1] |
| A549 (Lung) | MZ1 | BRD4 | Active | - | [2] |
| A549 (Lung) | dBET1 | BRD4 | Limited Activity | - | [2] |
| Colon Cell Lines | MZ1 | BRD4 | Broadly Active | - | [1] |
| Colon Cell Lines | dBET1 | BRD4 | Frequently Inactive | - | [1] |
| Renal Cell Lines | MZ1 | BRD4 | Inactive (VHL deficient) | - | [1][2] |
Note: Specific DC50 and IC50 values can vary between studies and experimental conditions. The data presented here is a representative summary.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of this compound-based PROTACs, a combination of proteome-wide and target-specific assays is employed.
Global Proteomics using Mass Spectrometry
This is the gold standard for assessing PROTAC specificity, as it allows for the unbiased quantification of thousands of proteins in a cell.
Objective: To identify all proteins that are degraded upon PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., VCaP prostate cancer cells) in triplicate and grow to ~90% confluency.[3] Treat cells with the this compound-based PROTAC at various concentrations (e.g., 5, 50, 500 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4-24 hours).[3]
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., EasyPep™ lysis buffer) containing protease and phosphatase inhibitors.[3]
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution tryptic digestion to generate peptides.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT) or use a label-free quantification (LFQ) approach.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer, such as an Orbitrap Astral Mass Spectrometer.[3]
-
Data Analysis: Process the raw mass spectrometry data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses the target engagement of a PROTAC in a cellular environment by measuring changes in the thermal stability of the target protein.
Objective: To confirm that the PROTAC binds to its intended target within intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a specific duration.
-
Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).[4]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA-based techniques (e.g., AlphaLISA).[4]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Fluorescence Polarization (FP) Assay
This in vitro assay measures the binding affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.
Objective: To quantify the binary and ternary binding affinities of the PROTAC.
Methodology:
-
Binary Binding:
-
To measure the binding of the PROTAC to the VHL complex, use a fluorescently labeled tracer that is known to bind VHL (e.g., a FAM-labeled HIF-1α peptide).
-
In a multi-well plate, mix the VHL complex (e.g., VCB complex: VHL, Elongin C, and Elongin B) and the fluorescent tracer.
-
Add increasing concentrations of the this compound-based PROTAC.
-
Measure the fluorescence polarization. A decrease in polarization indicates that the PROTAC is competing with the tracer for binding to VHL.
-
-
Ternary Complex Formation:
-
Data Analysis: Calculate the binding affinities (Kd or IC50) by fitting the data to appropriate binding models. The cooperativity of ternary complex formation can also be determined.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in evaluating PROTAC specificity.
PROTAC Mechanism of Action
Caption: Mechanism of action of a this compound-based PROTAC.
Experimental Workflow for Specificity Analysis
Caption: Workflow for evaluating the specificity of this compound-based PROTACs.
Conclusion
The evaluation of PROTAC specificity is a multifaceted process that requires a combination of biochemical, biophysical, and cell-based assays. This compound-based PROTACs, such as MZ1, have demonstrated broad and potent activity in degrading their target proteins across numerous cell lines, often outperforming their CRBN-based counterparts in terms of consistency.[1][2] However, the ultimate specificity of any PROTAC is dictated by a complex interplay of factors that must be empirically determined. The use of global proteomics is indispensable for a comprehensive understanding of a PROTAC's selectivity and for identifying potential off-target liabilities. The detailed protocols and comparative data presented in this guide provide a framework for researchers to rigorously assess the specificity of their this compound-based PROTACs and advance the development of this promising therapeutic modality.
References
- 1. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VH032 vs. CRBN-Based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Your E3 Ligase Recruiter
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. The choice of E3 ubiquitin ligase to hijack is a critical design consideration that profoundly impacts a PROTAC's efficacy, selectivity, and overall therapeutic potential. This guide provides a head-to-head comparison of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, primarily using the VH032 ligand, against those that recruit Cereblon (CRBN), typically employing derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.
Executive Summary
Both VHL and CRBN are the most utilized E3 ligases in PROTAC development, each presenting a distinct set of advantages and disadvantages. This compound-based PROTACs are often lauded for their high selectivity, which stems from the specific interactions between VHL and its ligand. In contrast, CRBN-based PROTACs, while being more prevalent in clinical trials due to the favorable drug-like properties of their ligands, can be susceptible to off-target degradation of endogenous proteins known as "neo-substrates."[1] This guide will delve into the quantitative performance data, experimental methodologies, and underlying biological mechanisms to provide a clear framework for researchers to make informed decisions in their PROTAC design strategy.
Data Presentation: Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and CRBN-based PROTACs across various protein targets as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and linker chemistry.
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| EGFR | VHL (this compound) | Compound 68 | 5.0 | Not Reported | HCC-827 |
| CRBN | Compound 69 | 11 | Not Reported | HCC-827 | |
| KRAS G12C | VHL | Not Specified | 100 | Not Reported | NCI-H358 |
| CRBN | Not Specified | 30 | Not Reported | NCI-H358 | |
| BRD4 | VHL (this compound) | MZ1 | ~25-920 | Not Reported | MV4;11, A549, HL-60 |
| CRBN | dBET1 | <1 | >90 | Namalwa, CA-46 | |
| BCL-XL | CRBN | PROTAC 171 | 63 | 90.8 | MOLT-4 |
| HDAC6 | CRBN | PROTAC 184 | 3.8 | Not Reported | MM1S |
| SHP2 | CRBN | PROTAC 191 | 6.02 | Not Reported | MV4;11 |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.
Key Differences and Considerations
| Feature | This compound-Based PROTACs | CRBN-Based PROTACs |
| Selectivity | Generally high, with fewer off-target effects reported. | Prone to off-target degradation of neo-substrates (e.g., IKZF1, IKZF3, GSPT1).[1] |
| Ligand Properties | This compound and its analogues are larger and more peptidic in nature, which can present challenges for cell permeability and oral bioavailability.[2] | IMiD-based ligands are smaller, with more drug-like properties, making them easier to optimize for clinical development.[1] |
| Clinical Presence | Fewer PROTACs in clinical trials compared to CRBN-based counterparts.[3] | The majority of PROTACs that have entered clinical trials are based on CRBN ligands.[1][3] |
| Degradation Kinetics | Can exhibit sustained degradation over a broader range of concentrations. | May have a lower DC50 but a narrower effective concentration range before the "hook effect" is observed. |
| Resistance Mechanisms | Resistance can arise from mutations in or loss of CUL2, a component of the VHL E3 ligase complex.[4] | Resistance can be caused by the deletion of the CRBN gene.[4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of this compound and CRBN-based PROTACs.
References
Validating VH032 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VH032 and its alternatives for engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase in a cellular context. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant pathways and workflows.
This compound is a potent synthetic ligand of the VHL E3 ubiquitin ligase, frequently utilized in the development of proteolysis-targeting chimeras (PROTACs). Confirmation of target engagement within a cellular environment is a critical step in the validation of this compound-containing compounds and the interpretation of their downstream effects. This guide outlines key methodologies to quantify the interaction of this compound with VHL in cells and compares its performance with a widely used alternative, VH298.
Comparative Performance of VHL Ligands
VH298 is a second-generation VHL ligand developed from this compound with optimized properties. The following table summarizes the key performance metrics for both compounds.
| Parameter | This compound | VH298 | Rationale for Comparison |
| Binding Affinity (Ki, nM) | 33.4 - 142.1[1][2] | 18.9 - 110.4[1][2] | Lower Ki values indicate a higher binding affinity to the target protein, VHL. |
| Binding Affinity (Kd, nM) | 185 | 80 - 90[3] | Kd represents the equilibrium dissociation constant, with lower values signifying stronger binding. |
| Cell Permeability (Pe, 10-6 cm/s) | Low (comparative) | Higher than this compound | Higher cell permeability is crucial for effective target engagement in intact cells. VH298 was designed for improved cell permeability. |
Signaling Pathway and Experimental Workflows
To effectively validate target engagement, it is essential to understand the underlying biological pathway and the experimental procedures employed.
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL E3 ligase complex recognizes and polyubiquitinates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. This compound and its analogs bind to VHL, competitively inhibiting the VHL/HIF-1α interaction. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.
Caption: VHL-HIF-1α signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Target Engagement Validation
A multi-faceted approach is recommended to robustly validate this compound target engagement. This typically involves direct assessment of binding in cells, confirmation of the disruption of the VHL-HIF-1α interaction, and measurement of the downstream functional consequences.
Caption: Workflow for validating this compound target engagement in cells.
Logical Flow for Comparing this compound and VH298
The selection between this compound and VH298 often depends on the specific experimental context and desired properties. This diagram illustrates the decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of BODIPY FL this compound as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unmasking the Off-Target Profile of VH032-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount. This guide provides a comparative analysis of the cross-reactivity of PROTACs built upon the popular von Hippel-Lindau (VHL) E3 ligase ligand, VH032. By summarizing key experimental findings and detailing the methodologies used, this document aims to offer a clear perspective on the off-target potential of this widely used PROTAC scaffold.
The promise of PROTACs lies in their ability to selectively eliminate specific proteins of interest, offering a powerful therapeutic modality. However, ensuring that these molecular degraders are precise and do not induce the unintended degradation of other proteins is a critical challenge. Cross-reactivity, or the binding to and degradation of off-target proteins, can lead to unforeseen cellular effects and potential toxicity. This guide focuses on this compound, a well-characterized ligand for the VHL E3 ubiquitin ligase, and explores its performance in maintaining target specificity within the context of a PROTAC.
Quantitative Cross-Reactivity Assessment: A Look at the Data
Global proteomics analysis by mass spectrometry stands as the gold standard for assessing the selectivity of PROTACs. This technique allows for the unbiased quantification of thousands of proteins in a cellular system following treatment with a PROTAC, revealing any unintended protein degradation.
A key study investigating the specificity of this compound-based PROTACs involved the development of "Homo-PROTACs," which are designed to induce the degradation of the VHL E3 ligase itself. In this research, a quantitative mass spectrometry-based proteomic analysis was performed to evaluate the effects of these this compound-derived molecules on the entire proteome.
| PROTAC Investigated | Target Protein(s) | Key Off-Target Proteins Identified | Number of Proteins Quantified | Reference |
| This compound-based Homo-PROTACs | VHL, CUL2 | None significantly depleted | >6,000 | [1] |
The results from this study were compelling. Beyond the intended targets, the VHL and CUL2 proteins (a core component of the VHL E3 ligase complex), the this compound-based Homo-PROTACs did not lead to the significant depletion of any other proteins within the thousands quantified[1]. This finding suggests a high degree of specificity inherent to the this compound scaffold in this particular context.
While comprehensive, publicly available proteomics data for a wide range of this compound-based PROTACs targeting diverse proteins of interest remains somewhat limited, the in-depth analysis of the Homo-PROTACs provides a strong piece of evidence for the potential of this compound to serve as a highly selective E3 ligase ligand in PROTAC design. Further studies on this compound-based PROTACs targeting other proteins, such as BET bromodomains (e.g., MZ1) and various kinases, using similar unbiased proteomic approaches will be crucial to build a more complete picture of its cross-reactivity profile across different target classes.
Experimental Protocols: Unveiling the "How-To"
The assessment of PROTAC cross-reactivity through quantitative proteomics involves a multi-step workflow. Below is a detailed methodology based on commonly employed techniques, such as Tandem Mass Tag (TMT) labeling for multiplexed quantitative analysis.
Experimental Workflow for PROTAC Cross-Reactivity Profiling
1. Cell Culture and Treatment:
-
Select a human cell line relevant to the PROTAC's intended therapeutic application.
-
Culture cells to a sufficient density.
-
Treat cells with the this compound-based PROTAC at a concentration known to induce degradation of the target protein. Include vehicle-treated (e.g., DMSO) and potentially a negative control PROTAC (with a non-binding E3 ligase ligand) as controls.
-
Incubate for a predetermined time to allow for protein degradation.
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a buffer containing detergents and protease/phosphatase inhibitors to ensure protein stability.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.
4. Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).
-
Alkylate the resulting free thiols with a reagent such as iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.
5. Tandem Mass Tag (TMT) Labeling:
-
Label the peptides from each condition (e.g., vehicle, PROTAC-treated) with a different isobaric TMT reagent. TMT reagents are a set of tags with the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer, allowing for multiplexed quantification.
6. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the TMT-labeled peptide samples.
-
Separate the peptides using high-performance liquid chromatography (HPLC) based on their physicochemical properties.
-
Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will first measure the mass-to-charge ratio of the intact peptide (MS1 scan) and then fragment the peptide to generate a fragmentation spectrum (MS2 scan) which includes the TMT reporter ions.
7. Data Analysis:
-
Use a specialized software suite to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins present in the sample.
-
Quantify the relative abundance of each protein across the different conditions by comparing the intensities of the TMT reporter ions in the MS2 spectra.
-
Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.
Signaling Pathways and Logical Relationships
Understanding the mechanism of action of PROTACs is crucial for interpreting cross-reactivity data. The following diagram illustrates the key steps in this compound-based PROTAC-mediated protein degradation.
The logical relationship for identifying a potential off-target protein is straightforward:
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for VH032
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like VH032 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research.
As a novel VHL ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this compound is a powerful research tool.[1][2] However, due to its potent biological activity and the absence of comprehensive public safety data, a cautious approach to handling is crucial. This guide is based on established safety protocols for potent pharmaceutical compounds and general laboratory safety standards.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for this compound, it should be handled as a potent compound with the potential for biological activity at low concentrations. The following PPE is mandatory when handling this compound in powder or solution form.
Core Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change the outer glove immediately upon any suspected contamination. |
| Eye Protection | Safety Goggles | Provide a complete seal around the eyes to protect against splashes and aerosols. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A dedicated, disposable lab coat should be worn over personal clothing. Knit cuffs provide a better seal with inner gloves. |
| Respiratory Protection | Fitted N95 Respirator or Higher | Recommended when handling the powder form of this compound to prevent inhalation. Use within a certified chemical fume hood. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes, such as during solution preparation or transfer of large volumes. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize exposure and prevent contamination. The following diagram outlines the key steps for the safe handling of this compound within a laboratory setting.
Experimental Protocols: Step-by-Step Guidance
1. Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Verify the availability and proper functioning of an emergency eyewash station and safety shower.
-
Assemble all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, and sterile microcentrifuge tubes.
-
Don all required PPE as outlined in the table above.
-
-
Procedure:
-
Perform all operations within a chemical fume hood.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial containing the powdered this compound.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, clearly labeled, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
This compound Waste Disposal Guidelines
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes used gloves, lab coats, pipette tips, and vials. | Dispose of through your institution's hazardous chemical waste program. Do not mix with general lab waste. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, shatter-proof, and clearly labeled hazardous waste container. | Dispose of through your institution's hazardous chemical waste program. Do not pour down the drain. |
| Sharps | Needles, syringes, or other contaminated sharps must be placed in a designated sharps container. | Dispose of as hazardous sharps waste according to institutional protocols. |
Decontamination Protocol
-
Work Surfaces: Decontaminate all surfaces within the designated handling area (e.g., fume hood, benchtop) after each use. Use a suitable cleaning agent, such as a solution of mild detergent and water, followed by 70% ethanol.
-
Equipment: Any non-disposable equipment that comes into contact with this compound should be thoroughly cleaned. Refer to the equipment manufacturer's guidelines for chemical compatibility.
In the event of a spill or personnel exposure, immediately follow your institution's emergency procedures. All researchers must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling the potent research compound this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
